4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDHOWPTGBRPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine
The following technical guide provides an in-depth analysis of 4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine , a significant pharmacophore in medicinal chemistry.
Executive Summary
4-(4-(4-Chlorophenyl)thiazol-2-yl)morpholine (CAS 145889-63-0 ) is a heterocyclic compound featuring a 1,3-thiazole core substituted at the C2 position with a morpholine ring and at the C4 position with a 4-chlorophenyl group.[1][2] This molecule represents a "privileged structure" in drug discovery, serving as a critical scaffold for developing kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. Its structural duality—combining the lipophilic chlorophenyl moiety with the polar, hydrogen-bond-accepting morpholine ring—makes it an ideal probe for exploring ATP-binding pockets and hydrophobic protein domains.
Chemical Identity & Physicochemical Properties[3][4][5][6]
Nomenclature & Registry
| Parameter | Detail |
| CAS Registry Number | 145889-63-0 |
| IUPAC Name | 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine |
| Common Synonyms | 2-Morpholino-4-(4-chlorophenyl)thiazole; 4-(4-(p-Chlorophenyl)thiazol-2-yl)morpholine |
| Molecular Formula | C₁₃H₁₃ClN₂OS |
| Molecular Weight | 280.77 g/mol |
| SMILES | Clc1ccc(cc1)c2csc(n2)N3CCOCC3 |
| InChI Key | VFQYLXGCKWDCPD-UHFFFAOYSA-N (Hydrochloride salt variant often used) |
Physical Characteristics
| Property | Value (Experimental/Predicted) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 118–122 °C (Typical for class) |
| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water |
| LogP | ~3.2 (Lipophilic) |
| H-Bond Acceptors | 3 (N, O, S) |
| H-Bond Donors | 0 |
Synthesis & Manufacturing Methodologies
The primary route to CAS 145889-63-0 is the Hantzsch Thiazole Synthesis , a condensation reaction between an
Reaction Protocol
Reagents:
-
Substrate A: 2-Bromo-4'-chloroacetophenone (4-Chlorophenacyl bromide) [CAS 536-38-9].
-
Substrate B: Morpholine-4-carbothioamide [CAS 14294-10-1].
-
Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent of Morpholine-4-carbothioamide in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.05 equivalents of 2-Bromo-4'-chloroacetophenone dropwise to the stirring solution at room temperature.
-
Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the
-carbon, followed by dehydration. -
Work-up: Cool the reaction mixture to 0 °C. The hydrobromide salt of the product often precipitates.
-
Neutralization: Filter the solid and suspend in water. Basify with 10% NaHCO₃ or NH₄OH to liberate the free base.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).
Synthesis Pathway Visualization
The following diagram illustrates the Hantzsch condensation mechanism tailored to this specific CAS.
Figure 1: Hantzsch Thiazole Synthesis pathway for CAS 145889-63-0.
Biological & Pharmacological Applications[5][7][8][9][10][11]
This compound functions as a versatile scaffold in medicinal chemistry. It is rarely the final drug but rather a critical "hit" or "lead" structure optimized for specific targets.
Mechanism of Action (Pharmacophore Analysis)
The molecule interacts with biological targets through three distinct vectors:
-
The Morpholine Head: Acts as a solvent-exposed solubilizing group and a hydrogen bond acceptor (via the ether oxygen), often interacting with the hinge region of kinase enzymes.
-
The Thiazole Linker: Provides a rigid spacer that orients the peripheral groups and participates in
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine). -
The 4-Chlorophenyl Tail: A lipophilic moiety that occupies deep hydrophobic pockets (e.g., the specificity pocket of kinases or the COX active site).
Key Therapeutic Areas
-
Kinase Inhibition: Derivatives of this scaffold are investigated as inhibitors of CDK (Cyclin-Dependent Kinases) and PI3K , relevant in oncology for suppressing tumor proliferation.
-
Anti-Inflammatory: The structure mimics the diarylheterocycle motif found in COX-2 inhibitors (e.g., Celecoxib), suggesting potential for prostaglandin suppression.
-
Antimicrobial/Antiurease: Research indicates that 2-morpholinothiazoles can inhibit bacterial urease, a virulence factor in H. pylori infections.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the pharmacophore to biological targets.
Analytical Characterization
To validate the synthesis of CAS 145889-63-0, the following spectral data is standard.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
- 7.85 (d, 2H): Aromatic protons on the chlorophenyl ring (ortho to thiazole).
- 7.45 (d, 2H): Aromatic protons on the chlorophenyl ring (meta to thiazole).
- 7.30 (s, 1H): Thiazole C5-H singlet (characteristic diagnostic peak).
- 3.75 (t, 4H): Morpholine O-CH₂ protons.
- 3.45 (t, 4H): Morpholine N-CH₂ protons.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion (
): Observed at m/z 281.1 (consistent with Cl isotope). -
Isotope Pattern: A distinctive M+2 peak at m/z 283.1 (~33% intensity of base peak) confirms the presence of one Chlorine atom.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for aryl-thiazoles and morpholines.
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes irritation).
-
Aquatic Toxicity: Chronic Category 3 (Harmful to aquatic life with long-lasting effects due to chlorophenyl moiety).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
References
-
ChemicalBook. (2025). 4-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]MORPHOLINE (CAS 145889-63-0) Properties and Suppliers.[1][2]Link
-
Sigma-Aldrich. (2025). 4-(4-Chlorophenyl)morpholine and Thiazole Precursors: Safety and Technical Data.Link
-
National Institutes of Health (PubChem). (2025). Morpholine and Thiazole Scaffold Biological Activities.[3][4]Link
- Journal of Medicinal Chemistry. (1998). Synthesis and SAR of 4-aryl-2-morpholinothiazoles as Kinase Inhibitors. (Contextual Reference for Scaffold Class).
-
MDPI Molecules. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.[4] (Demonstrates thiazole utility in kinase inhibition). Link
Sources
- 1. 4-nitro-2-chlorophenyl morpholine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]MORPHOLINE | 145889-63-0 [chemicalbook.com]
- 3. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Thiazole-morpholine derivatives biological activity review
An In-depth Technical Guide to the Biological Activities of Thiazole-Morpholine Derivatives
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The five-membered thiazole ring and the six-membered morpholine ring are two such scaffolds, each renowned for a diverse pharmacological profile.[1][2][3] Thiazole, a heterocycle containing sulfur and nitrogen, is a core component of numerous approved drugs, including anticancer agents like Dasatinib and antiparasitics like Nitazoxanide.[3][4] Its aromatic nature and ability to participate in hydrogen bonding make it an excellent pharmacophore.[4] Similarly, the morpholine ring, a saturated heterocycle containing oxygen and nitrogen, is prized in drug design for its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability, and its capacity to form key interactions with target proteins.[2][5]
The strategic hybridization of these two moieties into a single molecular entity—the thiazole-morpholine derivative—is a compelling approach in drug discovery. This fusion aims to create novel compounds that may exhibit synergistic bioactivities, enhanced target specificity, or improved pharmacokinetic profiles compared to their individual components.[5] This guide provides a comprehensive technical review of the diverse biological activities reported for this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, grounded in mechanistic insights and experimental validation.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The development of novel anticancer agents remains a paramount challenge, and thiazole-morpholine derivatives have emerged as a particularly fruitful area of investigation.[6] These compounds exert their cytotoxic effects through a variety of mechanisms, often targeting multiple pathways crucial for tumor growth and survival.
Mechanisms of Antineoplastic Action
The anticancer efficacy of thiazole-morpholine derivatives is not monolithic; rather, it stems from their ability to interfere with several key oncogenic processes:
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Thiazole-morpholine compounds have been developed as potent inhibitors of critical kinases. For instance, derivatives have shown inhibitory activity against the PI3K/mTOR pathway, a central regulator of cell growth and proliferation, and against receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and IGF1R (Insulin-like Growth Factor 1 Receptor), which are often overexpressed in tumors.[5][7][8]
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells in hypoxic environments often overexpress carbonic anhydrase isoforms, particularly CA IX and CA XII.[9] These enzymes help maintain a neutral intracellular pH by catalyzing the hydration of carbon dioxide, which facilitates tumor survival and proliferation. Thiazole-morpholine derivatives have been identified as effective inhibitors of these tumor-associated CAs, disrupting pH regulation and leading to impaired cancer cell growth.[9][10]
-
Induction of Apoptosis and Cell Cycle Arrest: A hallmark of effective chemotherapy is the ability to induce programmed cell death (apoptosis) in cancer cells. Several thiazole-morpholine compounds have been shown to trigger apoptosis, often confirmed by assays for DNA fragmentation and mitochondrial membrane depolarization.[11][12] They can also arrest the cell cycle at specific checkpoints (e.g., G1/S phase), preventing cancer cells from replicating.[11]
-
Anti-Angiogenic Effects: The formation of new blood vessels, or angiogenesis, is vital for tumor growth and metastasis. Some derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, thereby potentially starving the tumor of its blood supply.[11]
-
DNA Interaction and PARP Inhibition: Certain pyridine-thiazole hybrids containing a morpholine moiety have been shown to affect DNA integrity and induce genetic instability in tumor cells, with their cytotoxic action being linked to the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[13]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazole-morpholine scaffold has revealed key structural features that govern anticancer potency. For example, the introduction of electron-withdrawing groups, such as a para-nitro group on a phenyl substituent of the thiazole ring, has been shown to result in more potent compounds.[10] Conversely, chlorine-containing derivatives have also demonstrated high potency against various cancer cell lines.[5] These SAR studies are crucial for the rational design and optimization of future lead compounds.
Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative thiazole-morpholine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| 11c, 6g (chlorinated) | HepG-2, HCT-116, MCF-7 | Not Specified | Potent Activity | [5] |
| N-ethyl thiosemicarbazone 7 | TK-10, MCF-7, UACC-62 | Not Specified | Potent Growth Inhibition | [1] |
| 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | PC-3 (Prostate) | MTT Assay | 13.11 | [14] |
| 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MCF-7 (Breast) | MTT Assay | 16.34 | [14] |
| Compound 3b | PI3Kα (Enzyme Assay) | Enzyme Assay | 0.086 | [7] |
| Compound 3b | mTOR (Enzyme Assay) | Enzyme Assay | 0.221 | [7] |
| Compound 4c | MCF-7 (Breast) | MTT Assay | 2.57 | [11] |
| Compound 4c | HepG2 (Liver) | MTT Assay | 7.26 | [11] |
| Compound 4c | VEGFR-2 (Enzyme Assay) | Enzyme Assay | 0.15 | [11] |
| Compound 1d | Various Tumor Lines | Not Specified | Most Promising | [12] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the concentration of a thiazole-morpholine derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiazole-morpholine test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cancer cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (e.g., 5×10³ cells/well) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours in a humidified CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole-morpholine test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Visualization: PI3K/mTOR Signaling Pathway Inhibition
Caption: Dual inhibition of the PI3K/mTOR pathway by thiazole-morpholine derivatives.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[15] Thiazole-morpholine derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[16]
Mechanisms of Antimicrobial Action
The antimicrobial properties of these compounds are attributed to several factors:
-
Enzyme Inhibition: Some derivatives act as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby halting bacterial proliferation.[15]
-
Membrane Permeation: The molecular structure of these derivatives often confers an amphiphilic character, with both hydrophobic and hydrophilic regions. This property may facilitate their penetration of bacterial cell membranes to reach intracellular targets.[16]
Spectrum of Activity
Thiazole-morpholine derivatives have shown broad-spectrum activity. The presence of a chloro substituent on the aromatic ring has been linked to greater antimicrobial activity, particularly against P. aeruginosa.[5] Studies have reported efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and various fungal strains.[5][15][16]
Data Summary: In Vitro Antimicrobial Potency
| Compound ID | Microbial Strain | MIC (µM) | Reference |
| Compound 5f (chloro) | P. aeruginosa | Potent Activity | [5] |
| Compound 43a | S. aureus | 16.1 | [15] |
| Compound 43a | E. coli | 16.1 | [15] |
| Compound 43b | A. niger | 16.2 | [15] |
| Compound 43c | B. subtilis | 28.8 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Thiazole-morpholine test compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in the broth medium directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a fresh culture of the microorganism and dilute it to match the 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Visualization: MIC Determination Workflow
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[17] Thiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[18][19]
Mechanism of Anti-inflammatory Action
The primary mechanism involves the inhibition of key enzymes in the arachidonic acid pathway:
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Thiazole derivatives have been shown to block COX and LOX enzymes.[17] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting these enzymes, the compounds can effectively reduce the inflammatory response.
-
Inhibition of Protein Denaturation: Inflammation can be triggered by the denaturation of proteins. Some thiazoline derivatives have shown the ability to prevent heat-induced protein denaturation, which is a potential mechanism for their anti-inflammatory effect.[20]
Data Summary: In Vivo Anti-inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard assay for evaluating acute anti-inflammatory activity.
| Compound ID | Edema Inhibition (%) | Time Point | Reference |
| 3c | Up to 44% | 3rd hour | [18][19] |
| 3d | Up to 41% | 3rd hour | [18][19] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.
Materials:
-
Wistar rats (150-200g)
-
Thiazole-morpholine test compound
-
Standard drug (e.g., Nimesulide, Indomethacin)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6): a control group (vehicle), a standard drug group, and one or more test compound groups.
-
Drug Administration: Administer the test compound and standard drug orally or intraperitoneally to the respective groups. Administer only the vehicle to the control group.
-
Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.
Visualization: Arachidonic Acid Pathway Inhibition
Caption: Inhibition of COX and LOX enzymes in the arachidonic acid cascade.
Conclusion and Future Perspectives
The hybridization of thiazole and morpholine rings has created a versatile and powerful scaffold for the development of new therapeutic agents. Thiazole-morpholine derivatives have demonstrated a remarkable breadth of biological activities, most notably as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to modulate multiple biological targets, from protein kinases and metabolic enzymes to key mediators of inflammation, underscores their therapeutic potential.
The compelling preclinical data presented in numerous studies provide a strong rationale for continued research. Future efforts should focus on the synthesis of more extensive and diverse libraries of these derivatives to refine structure-activity relationships. Advanced in silico modeling can guide the rational design of next-generation compounds with enhanced potency, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. For the most promising candidates, progression to more complex in vivo disease models will be the critical next step in validating their potential as clinically relevant drugs. The thiazole-morpholine core represents a privileged platform from which novel and effective treatments for cancer, infectious diseases, and inflammatory conditions may well emerge.
References
-
Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Structure–activity relationships of the morpholine-based thiazoles as inhibitors of the bovine carbonic anhydrase-II. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2020). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). National Institutes of Health. Retrieved February 13, 2026, from [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Pharmaceutical Research. Retrieved February 13, 2026, from [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. (2019). Semantic Scholar. Retrieved February 13, 2026, from [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health. Retrieved February 13, 2026, from [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved February 13, 2026, from [Link]
-
Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved February 13, 2026, from [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved February 13, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved February 13, 2026, from [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). PubMed. Retrieved February 13, 2026, from [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved February 13, 2026, from [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved February 13, 2026, from [Link]
-
Synthesis and biological evaluation of thiazole derivatives on basic defects underlying cystic fibrosis. (2020). PubMed. Retrieved February 13, 2026, from [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2025). ResearchGate. Retrieved February 13, 2026, from [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. Retrieved February 13, 2026, from [Link]
Sources
- 1. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jchemrev.com [jchemrev.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. wisdomlib.org [wisdomlib.org]
- 19. wjpmr.com [wjpmr.com]
- 20. mdpi.com [mdpi.com]
The Pharmacophore Blueprint of Thiazolyl-Morpholine Hybrids: A Technical Guide for Drug Discovery
Introduction: The Strategic Fusion of Thiazole and Morpholine in Modern Drug Design
In the landscape of medicinal chemistry, the strategy of molecular hybridization—joining two or more pharmacophoric units to create a single molecule with enhanced affinity and efficacy—has proven to be a powerful engine for drug discovery. Among the vast array of scaffolds, the fusion of the thiazole ring with a morpholine moiety has emerged as a particularly fruitful combination, yielding potent inhibitors against a range of high-value therapeutic targets, most notably protein and lipid kinases.[1][2]
The thiazole ring is a privileged heterocycle, integral to the structure of numerous bioactive compounds and approved drugs, prized for its ability to engage in a diverse array of non-covalent interactions.[3] The morpholine ring, while seemingly simple, is a masterful addition for optimizing pharmacokinetic properties. Its inclusion is known to enhance aqueous solubility, metabolic stability, and cellular permeability, transforming promising lead compounds into viable drug candidates.[4] This guide provides an in-depth exploration of the pharmacophoric properties of thiazolyl-morpholine hybrids, detailing the molecular rationale behind their activity, validated experimental protocols for their synthesis and evaluation, and a critical analysis of their structure-activity relationships (SAR).
Deconstructing the Thiazolyl-Morpholine Pharmacophore: A Model for Kinase Inhibition
The efficacy of thiazolyl-morpholine hybrids, particularly as kinase inhibitors, can be understood through a defined pharmacophore model. This model delineates the essential structural features and their spatial arrangement required for high-affinity binding to the ATP-binding site of kinases like Phosphoinositide 3-Kinase (PI3K).
Key Pharmacophoric Features:
-
Hinge-Binding Region (Hydrogen Bond Acceptor): The nitrogen atom of the morpholine ring is a critical hydrogen bond acceptor. It typically forms a key hydrogen bond with the backbone amide proton of a conserved "hinge" residue in the kinase active site (e.g., Val851 in PI3Kα).[5] This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket.
-
Aromatic Core (Hydrophobic & Aromatic Interactions): The thiazole ring, often linked to an additional aryl or heteroaryl group, serves as a rigid scaffold that occupies a hydrophobic region of the active site. This part of the molecule engages in van der Waals and π-stacking interactions with hydrophobic residues.
-
Selectivity Pockets (Hydrophobic & Polar Groups): Substituents on the aryl ring attached to the thiazole can extend into adjacent "selectivity pockets." The nature of these substituents (e.g., halogens, methoxy groups, or more complex moieties) is a primary determinant of isoform selectivity by exploiting differences in the amino acid residues lining these pockets across different kinases.
-
Solvent-Exposed Region: The morpholine ring's oxygen atom and parts of its cyclic structure are often solvent-exposed, contributing to the overall solubility and favorable physicochemical profile of the hybrid molecule.
Synthesis and Biological Evaluation: Validated Methodologies
The successful development of novel thiazolyl-morpholine hybrids relies on robust and reproducible experimental protocols. This section details a representative synthesis scheme and standard biological assays for activity assessment.
General Synthesis Protocol: Hantzsch Thiazole Synthesis
A common and effective method for constructing the 4-(1,3-thiazol-2-yl)morpholine scaffold is a variation of the Hantzsch thiazole synthesis. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of an appropriately substituted α-bromoacetophenone derivative (1.0 eq) in absolute ethanol (20 mL), add morpholine-4-carbothioamide (1.1 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for using ethanol as a solvent is its ability to dissolve the reactants and its suitable boiling point for the condensation reaction.
-
Isolation: After completion, allow the mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 4-(aryl-1,3-thiazol-2-yl)morpholine derivative.[6]
-
Characterization: The structure of the final compound is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound. Its selection is based on its reliability and widespread use, allowing for comparison across different studies. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.
Causality of Experimental Choices:
-
Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines are often chosen because they represent different subtypes of breast cancer, allowing for an initial assessment of a compound's spectrum of activity and potential selectivity.[7][8]
-
Seeding Density: An initial cell density of 1 x 10⁴ cells per well is a standard starting point, ensuring that cells are in a logarithmic growth phase during the experiment and do not become over-confluent.
-
Drug Concentration: A serial dilution of the test compound is used to determine the concentration-dependent effect on cell viability and to calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazolyl-morpholine hybrid compounds in culture medium. After incubation, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Protocol 2: PI3K Enzyme Inhibition (HTRF Assay)
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a highly sensitive and robust method for measuring kinase activity. It is chosen for its high-throughput capability and reduced interference from compounds. The assay measures the production of PIP₃, the product of PI3K activity on its substrate PIP₂, through a competitive binding displacement mechanism that results in a change in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the 1x Reaction Buffer, ATP Working Solution, and Lipid (PIP₂) Working Solution as per the manufacturer's instructions. Dilute the specific PI3K isoform (e.g., PI3Kα, β, δ, or γ) to the desired concentration in the Lipid Working Solution.
-
Reaction Setup (384-well plate):
-
Add 0.5 µL of DMSO (for control wells) or the thiazolyl-morpholine inhibitor (at 40x the final concentration in DMSO) to the appropriate wells.
-
Add 14.5 µL of the PI3-Kinase/Lipid Working Solution to the wells containing inhibitor and the "plus enzyme" control wells. Add 14.5 µL of Lipid Working Solution without the enzyme to the "minus enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of the ATP Working Solution to all wells.
-
-
Enzymatic Reaction: Incubate the plate at room temperature for 30-60 minutes. The duration should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction: Add 5 µL of Stop Solution to all wells to terminate the enzymatic reaction.
-
Detection: Add 5 µL of the Detection Mix (containing a europium-labeled antibody and a fluorescent tracer) to all wells.
-
Incubation and Reading: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the detection reagents to equilibrate. Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and use this to determine the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.[2][10]
Structure-Activity Relationship (SAR) and Data Analysis
The systematic modification of the thiazolyl-morpholine scaffold has provided critical insights into the structural requirements for potent and selective kinase inhibition. The data below, compiled from studies on PI3K inhibitors, illustrates key SAR trends.
| Compound ID | R1 (Thiazole C4-position) | R2 (Thiazole C5-position) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| 1 | Phenyl | H | 5.0 | >1000 | 3.9 | 20.8 |
| 2a | 4-Fluorophenyl | H | 9.9 | >1000 | 10.1 | 52.3 |
| 2b | 3,4-Dimethoxyphenyl | H | 3.7 | 890 | 12.6 | 14.6 |
| 3 | 4-Pyridyl | H | 130 | 1500 | 236 | 3900 |
| 4 | Phenyl | -CH₃ | 89.3 | 1100 | 12.6 | 502 |
Data compiled and adapted from multiple sources for illustrative purposes.[7][11][12]
Analysis of SAR Data:
-
Role of the C4-Aryl Group: The nature of the aromatic ring at the C4 position of the thiazole is crucial for potency and selectivity. Unsubstituted phenyl (Compound 1) and substituted phenyl rings (Compounds 2a, 2b) generally confer high potency, particularly against the α and δ isoforms of PI3K. The introduction of methoxy groups (Compound 2b) can enhance potency against the γ isoform. Replacing the phenyl ring with a pyridine (Compound 3) significantly reduces potency across all isoforms, suggesting a preference for a more hydrophobic interaction in this pocket.
-
Impact of C5-Substitution: Substitution at the C5 position of the thiazole ring can modulate isoform selectivity. The introduction of a small methyl group (Compound 4) maintains high potency against the δ isoform while slightly decreasing activity against the α isoform, indicating that this position can be explored to fine-tune the selectivity profile.
-
The Morpholine is Essential: Studies involving the replacement of the morpholine ring with other groups, such as piperazine, have consistently shown a dramatic loss of activity, which is only restored upon N-acetylation.[11] This underscores the critical role of the morpholine oxygen and nitrogen in correctly orienting the molecule and forming the key hinge-binding interaction.
Conclusion and Future Directions
The thiazolyl-morpholine hybrid scaffold represents a highly successful platform for the design of potent and selective kinase inhibitors. The well-defined pharmacophore, characterized by a hinge-binding morpholine and a tunable thiazole-aryl core, provides a clear blueprint for rational drug design. The synthetic accessibility and the modular nature of the scaffold allow for extensive exploration of structure-activity relationships, enabling the optimization of compounds for specific biological targets.
Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Substituents: The use of computational methods and combinatorial chemistry to design and synthesize novel derivatives with substituents that can exploit more subtle differences in the kinase active sites to achieve even greater isoform selectivity or to target mutant forms of kinases.
-
Multi-Targeting Hybrids: Designing hybrids that can simultaneously inhibit multiple nodes in a signaling pathway (e.g., dual PI3K/mTOR or PI3K/MEK inhibitors) to overcome drug resistance.[11]
-
Optimization of ADME Properties: Further fine-tuning of the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to compounds with better in vivo efficacy and safety profiles.
By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this versatile and powerful chemical scaffold.
References
-
Jackson, P. F., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 21(11), 1539. Available at: [Link]
-
Jackson, P. F., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320. Available at: [Link]
-
Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Sakarya University Journal of Science, 23(4), 554-558. Available at: [Link]
-
Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast Cancer Research, 13(4), 215. Available at: [Link]
-
Prasad, N. R., et al. (2016). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Journal of Chemical Sciences, 128(9), 1417-1425. Available at: [Link]
-
ResearchGate. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(17), 5488. Available at: [Link]
-
Singh, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1736-1745. Available at: [Link]
-
Hamidian, H., et al. (2013). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry, 25(1), 487-489. Available at: [Link]
-
ResearchGate. (n.d.). Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. Retrieved from [Link]
-
Ali, T. E., et al. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-751. Available at: [Link]
-
War, J. A., et al. (2016). Design, synthesis and molecular docking studies of some morpholine linked thiazolidinone hybrid molecules. European Journal of Chemistry, 7(3), 271-279. Available at: [Link]
-
Al-Omair, M. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Arabian Journal of Chemistry, 10, S2443-S2450. Available at: [Link]
-
Sharma, A., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(4), 2549-2581. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 27(14), 4586. Available at: [Link]
-
Noël, R., et al. (2017). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3439-3443. Available at: [Link]
-
Krishnan, K. P., et al. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water–map analysis, and MD simulations. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Elkamhawy, A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5873. Available at: [Link]
-
Samad, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. Available at: [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Efficiency Hantzsch Synthesis of 4-(4-Chlorophenyl)-2-morpholinothiazole
Topic: Protocol for reacting 2-bromo-4'-chloroacetophenone with morpholine-4-carbothioamide Content Type: Application Note & Protocol
Abstract & Introduction
The thiazole pharmacophore is a cornerstone in medicinal chemistry, serving as a bioisostere for pyridine and a core scaffold in numerous FDA-approved therapeutics (e.g., Dasatinib, Abafungin). This Application Note details the optimized protocol for synthesizing 4-(4-chlorophenyl)-2-morpholinothiazole via the Hantzsch Thiazole Synthesis.
The reaction involves the condensation of 2-bromo-4'-chloroacetophenone (
Reaction Mechanism
The formation of the thiazole ring proceeds through a step-wise condensation-cyclization mechanism.[1] Understanding this pathway is critical for troubleshooting low yields, which often stem from incomplete dehydration or premature hydrolysis of the intermediate.
Mechanistic Pathway
-
Nucleophilic Displacement (
): The sulfur atom of the morpholine-4-carbothioamide attacks the -carbon of the 2-bromo-4'-chloroacetophenone, displacing the bromide ion. This forms an acyclic -alkylated isothiourea intermediate. -
Cyclization: The terminal amino nitrogen (
) attacks the carbonyl carbon of the ketone. -
Dehydration: Acid-catalyzed elimination of water aromatizes the ring, yielding the thiazole hydrobromide salt.
Figure 1: Mechanistic flow of the Hantzsch condensation from reactants to the isolated free base.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2-Bromo-4'-chloroacetophenone | 233.49 | 1.0 | 2.33 g | Substrate (Electrophile) |
| Morpholine-4-carbothioamide | 146.21 | 1.1 | 1.61 g | Reagent (Nucleophile) |
| Ethanol (Absolute) | 46.07 | Solvent | 25-30 mL | Reaction Medium |
| Ammonium Hydroxide (10%) | 35.05 | Excess | ~10 mL | Neutralization Base |
Safety Critical:
-
2-Bromo-4'-chloroacetophenone is a severe lachrymator (tear gas agent) and skin irritant. All weighing and transfers must occur inside a functioning fume hood.
-
Wear double nitrile gloves and safety goggles.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1.61 g (11 mmol) of morpholine-4-carbothioamide.
-
Add 25 mL of absolute ethanol. Stir to create a suspension/solution.
-
Slowly add 2.33 g (10 mmol) of 2-bromo-4'-chloroacetophenone.
-
Note: Adding the solid bromide to the solution minimizes local concentration hotspots and reduces lachrymatory vapor release.
-
-
Attach a reflux condenser.
Step 2: Reflux & Monitoring
-
Heat the mixture to reflux (
) using an oil bath or heating mantle. -
Maintain reflux for 2 to 3 hours .
-
Visual Cue: The reaction mixture typically transitions from a suspension to a clear solution, then may begin to precipitate the hydrobromide salt (white/off-white solid).
-
-
TLC Monitoring: Check completion using 30% Ethyl Acetate in Hexanes. The starting bromide (
) should be consumed; the product spot will be more polar (often near baseline if salt, or if free base).
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitate Present): If a heavy solid (HBr salt) has formed, filter it directly. Wash with cold ethanol (5 mL). Then, suspend the solid in water (20 mL) and basify.
-
Option B (Solution/Light Precipitate - Recommended): Pour the reaction mixture into 100 mL of ice-cold water .
-
Basify the aqueous mixture to pH ~9-10 by dropwise addition of 10% Ammonium Hydroxide (
) or saturated .-
Why: The Hantzsch product forms as an HBr salt. Neutralization liberates the free base, which is insoluble in water and will precipitate as a solid.
-
-
Stir vigorously for 15-20 minutes to ensure complete deprotonation and granulation of the solid.
Step 4: Purification
-
Filter the crude solid using a Buchner funnel/vacuum filtration.
-
Wash the cake with water (
mL) to remove inorganic salts. -
Wash with a small amount of cold ethanol (
mL) to remove unreacted starting materials. -
Recrystallization: Recrystallize from hot Ethanol or an Ethanol/DMF (9:1) mixture if solubility is low.
-
Dry in a vacuum oven at
for 4 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target thiazole.[2]
Characterization & Expected Data
A successful synthesis is validated by the following physicochemical properties.
-
Appearance: White to pale yellow crystalline solid.
-
Yield: Expected range 75–90%.
-
Melting Point: Typically high (
, specific range depends on crystal form, often for similar analogs). -
NMR (400 MHz, DMSO-
):- 7.8–7.9 (d, 2H, Ar-H ortho to Cl): Characteristic of p-chlorophenyl group.
- 7.4–7.5 (d, 2H, Ar-H meta to Cl).
-
7.1–7.3 (s, 1H, Thiazole
-H): The singlet diagnostic of the thiazole ring formation. -
3.7–3.8 (m, 4H, Morpholine
). -
3.4–3.5 (m, 4H, Morpholine
).
Expert Troubleshooting (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete neutralization of HBr salt. | Ensure pH reaches 9-10 during workup. The salt is water-soluble; the free base is not. |
| Starting Material Remains | Old/Wet Ethanol or inactive bromide. | Use absolute ethanol. Verify bromide quality (it degrades/hydrolyzes over time). Increase reflux time to 4h. |
| Dark Coloration | Oxidation of thioamide or overheating. | Perform reaction under Nitrogen atmosphere. Do not overheat the oil bath ( |
| Skin Irritation | Exposure to | Quench all glassware with dilute NaOH before removing from the hood to destroy traces of the lachrymator. |
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview. SynArchive. Retrieved from [Link]
-
Synthesis of Thiazole Derivatives via Hantzsch Reaction. Organic Chemistry Portal. Retrieved from [Link]
Sources
Solubility of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine in DMSO and Ethanol
Application Note & Protocol
Topic: Determination of the Thermodynamic Solubility of 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine in Dimethyl Sulfoxide (DMSO) and Ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing formulation design, bioavailability, and the reliability of in vitro and in vivo assays. This document provides a comprehensive guide and a detailed experimental protocol for determining the thermodynamic (equilibrium) solubility of the novel thiazole derivative, 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine, in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We present the scientific rationale for solvent selection, a robust shake-flask equilibrium protocol, and a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for quantification. This guide is designed to provide researchers with a self-validating system that ensures the generation of accurate, reproducible, and contextually valuable solubility data.
Introduction: The Critical Role of Solubility Data
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine belongs to the thiazole class of heterocyclic compounds, a scaffold known for its presence in a wide range of biologically active molecules and pharmaceuticals.[1][2][3] Before any meaningful biological evaluation can occur, understanding its solubility characteristics is paramount. Poor solubility can lead to significant challenges, including precipitation in assay media, inaccurate potency measurements, and difficulties in developing viable formulations for further studies.[4][5]
This application note addresses this need by focusing on two solvents of strategic importance:
-
Dimethyl Sulfoxide (DMSO): As a powerful, polar aprotic solvent, DMSO is the industry standard for creating high-concentration stock solutions for compound libraries and high-throughput screening.[6][7][8] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it an indispensable tool in early-stage research.[6][9]
-
Ethanol: A more biocompatible and less toxic polar protic solvent, ethanol is frequently used as a co-solvent in formulations for both in vitro cell-based assays and in vivo animal studies.[10][11][12][13][14] Its properties make it a vital component in bridging the gap between initial screening and more advanced pharmacological testing.[12][13]
By establishing a reliable protocol to quantify the solubility of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine in these solvents, researchers can ensure the integrity of their experimental data and make informed decisions for downstream applications.
Scientific Principles: Thermodynamic Equilibrium and Analytical Quantification
The "gold standard" for solubility measurement is the determination of thermodynamic solubility .[15] This is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, when the solution is in equilibrium with an excess of the solid compound.[5] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true stable solubility.[16]
To achieve this, we employ the Shake-Flask Method , which involves agitating a suspension of the compound in the solvent for an extended period (24-48 hours) to ensure equilibrium is reached.[15][17] Following equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is precisely measured.
For quantification, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the method of choice.[18][19] It offers high specificity, allowing the analyte to be separated from any potential impurities or degradants, and provides the sensitivity required for accurate concentration measurement against a standard curve. The entire analytical method must be validated to ensure its performance, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.[20][21][22][23]
Comprehensive Experimental Protocol
This protocol provides a step-by-step methodology for determining the solubility of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine.
Part A: Materials and Reagents
| Item | Specifications |
| Test Compound | 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine, solid (powder/crystalline) |
| Solvents | Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity[24]; Ethanol (EtOH), 200 Proof, ≥99.5% purity |
| HPLC Solvents | Acetonitrile (ACN), HPLC Grade; Water, HPLC Grade; Formic Acid (FA), LC-MS Grade |
| Equipment | Analytical Balance (±0.01 mg), Calibrated Micropipettes, Vortex Mixer, Orbital Shaker/Rotator, Centrifuge, HPLC system with UV/DAD detector, Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm) |
| Consumables | 2.0 mL Screw-cap Vials, Sterile Syringe Filters (0.22 µm, PTFE or other chemically resistant membrane), Autosampler Vials, Pipette Tips |
Part B: Preparation of Saturated Solutions (Shake-Flask Method)
-
Compound Dispensing: Accurately weigh approximately 5-10 mg of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine into three separate 2.0 mL screw-cap vials for each solvent (DMSO and Ethanol). Record the exact weight.
-
Rationale: Using excess solid is essential for achieving thermodynamic equilibrium. Working in triplicate for each solvent ensures statistical reliability of the final result.
-
-
Solvent Addition: Add 1.0 mL of the respective solvent (DMSO or Ethanol) to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker or rotator. Agitate the vials at a consistent speed (e.g., 250 RPM) at a controlled ambient temperature (e.g., 25 °C) for 24 to 48 hours.
-
Scientist's Note: A 24-hour period is often sufficient, but 48 hours provides greater confidence that equilibrium has been reached, especially for compounds that are slow to dissolve. Temperature control is critical as solubility is temperature-dependent.[4]
-
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Rationale: Centrifugation is a crucial step to separate the saturated supernatant from the solid phase without disturbing the equilibrium.
-
-
Sample Collection and Filtration: Carefully collect an aliquot (e.g., 200 µL) of the clear supernatant from each vial, being careful not to disturb the solid pellet. Immediately filter the supernatant through a 0.22 µm chemically-resistant syringe filter into a clean vial.
-
Critical Step: Filtration removes any remaining microscopic particulates that could otherwise dissolve upon dilution, leading to an overestimation of solubility. The filter material must be compatible with the solvent to avoid introducing extractables.
-
Part C: Sample Dilution and Standard Preparation
-
Dilution of Saturated Samples: Perform a significant, accurate serial dilution of the filtered supernatant for HPLC analysis. For example, dilute 10 µL of the filtered DMSO supernatant into 990 µL of DMSO (a 1:100 dilution) to bring the concentration into the linear range of the HPLC calibration curve. Repeat for the ethanol samples.
-
Preparation of Stock Standard: Accurately weigh ~10 mg of the test compound into a 10 mL volumetric flask and dissolve in DMSO to create a 1 mg/mL stock solution.
-
Preparation of Calibration Curve Standards: Perform serial dilutions of the 1 mg/mL stock solution with DMSO to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
Part D: HPLC-UV Analysis
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or the determined λmax of the compound)
-
-
Analysis Sequence:
-
Inject a blank (solvent).
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the diluted saturated samples.
-
Part E: Data Analysis and Calculation
-
Construct Calibration Curve: Plot the peak area from the HPLC chromatograms of the calibration standards against their known concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is required for a reliable curve.
-
Calculate Sample Concentration: Use the peak areas of the diluted saturated samples and the regression equation to calculate their concentration.
-
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
-
Calculate Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in the original solvent.
-
Solubility (mg/mL) = [Concentration (µg/mL) * Dilution Factor] / 1000
-
-
Report Results: Calculate the mean and standard deviation of the solubility values from the triplicate samples for each solvent.
Visualization of Methodologies
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conceptual Relationship Diagram
This diagram illustrates the logical connection between compound/solvent properties and the experimental outcome.
Caption: Logic of Solubility Assessment and Application.
Expected Data & Interpretation
The results of this protocol should be summarized in a clear, tabular format.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. (mg/mL) | Molar Solubility (mM)* |
| DMSO | 25 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Ethanol | 25 | [Calculated Value] | [Calculated Value] | [Calculated Value] |
*Molar solubility is calculated using the molecular weight of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine.
Interpretation:
-
A high solubility in DMSO (>50 mg/mL) is typical for compounds intended for high-throughput screening stock solutions.
-
Solubility in ethanol provides insight into potential formulation strategies using common co-solvents. A lower solubility in ethanol compared to DMSO is generally expected.
-
High standard deviation across triplicates may indicate incomplete equilibration, issues with sample handling, or compound instability.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the accurate determination of the thermodynamic solubility of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine in DMSO and ethanol. By combining the "gold standard" shake-flask method with a validated HPLC-UV analytical procedure, researchers can generate reliable data crucial for advancing their drug discovery and development programs. Adherence to this protocol will ensure data integrity and enable confident, evidence-based decision-making in subsequent experimental design.
References
-
Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Solvent Properties of DMSO Source: Scribd URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: solubility experimental methods.pptx Source: SlideShare URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Dimethyl sulfoxide Source: American Chemical Society URL: [Link]
-
Title: Determination of solubility by gravimetric method: A brief review Source: National Journal of Pharmaceutical Sciences URL: [Link]
-
Title: How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Source: ResearchGate URL: [Link]
-
Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]
-
Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
-
Title: (PDF) Thiazole derivatives: prospectives and biological applications Source: ResearchGate URL: [Link]
-
Title: An Overview of Thiazole Derivatives and its Biological Activities Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Method Development & Method Validation for Solubility and Dissolution Curves Source: CD Formulation URL: [Link]
-
Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]
-
Title: Why Ethanol is the Preferred Solvent for Botanical Extraction Source: Lab Alley URL: [Link]
-
Title: Ethanol's remarkable properties Source: Nedstar URL: [Link]
-
Title: How do I make a stock solution of a substance in DMSO? Source: ResearchGate URL: [Link]
-
Title: The Vital Role of Ethanol in Pharmaceuticals Source: Sasma URL: [Link]
-
Title: How to make a stock solution of a substance in DMSO Source: Quora URL: [Link]
-
Title: The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD Source: Sciforum URL: [Link]
-
Title: Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay Source: ResearchGate URL: [Link]
-
Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]
-
Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institute of Environmental Health Sciences URL: [Link]
-
Title: Ethanol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 4-[4-(4-chlorophenyl)-5-isoxazolyl]morpholine Source: ChemSynthesis URL: [Link]
-
Title: THIAZOLE AND ITS DERIVATIVES Source: Wiley URL: [Link]
-
Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. sciforum.net [sciforum.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. acs.org [acs.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. scribd.com [scribd.com]
- 10. laballey.com [laballey.com]
- 11. nedstar.com [nedstar.com]
- 12. burjalfalak.com [burjalfalak.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethanol - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. solubility experimental methods.pptx [slideshare.net]
- 19. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Morpholine-Thiosemicarbazone Precursors for Drug Discovery
Abstract
This comprehensive guide provides detailed protocols and expert insights into the synthesis of morpholine-thiosemicarbazone precursors, a critical class of compounds in modern medicinal chemistry. We will explore the strategic rationale behind their synthesis, step-by-step experimental procedures, and the analytical techniques essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these versatile scaffolds.
Introduction: The Significance of the Morpholine-Thiosemicarbazone Scaffold
The morpholine ring is a privileged pharmacophore in drug discovery, known for enhancing aqueous solubility and improving the pharmacological profile of bioactive molecules.[1] When hybridized with a thiosemicarbazone moiety, the resulting scaffold exhibits a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3] Thiosemicarbazones are potent chelating agents for transition metals and can act as inhibitors of enzymes like ribonucleotide reductase and urease, making them attractive candidates for therapeutic development.[1][4]
The synthesis of morpholine-thiosemicarbazones typically proceeds through the condensation of a morpholine-functionalized aldehyde or ketone with a thiosemicarbazide. Therefore, the efficient preparation of these precursors is a cornerstone of accessing a diverse library of potential drug candidates. This guide will focus on two primary synthetic strategies for obtaining these crucial precursors.
Synthetic Strategies & Mechanistic Insights
The preparation of morpholine-thiosemicarbazone precursors can be broadly categorized into two synergistic approaches, which provide flexibility in accessing a wide range of derivatives.
Strategy A: Synthesis of a morpholine-functionalized aldehyde or ketone, which is then reacted with a commercially available thiosemicarbazide.
Strategy B: Synthesis of a morpholine-containing thiosemicarbazide, which can then be condensed with a diverse array of aldehydes and ketones.
The choice of strategy is often dictated by the availability of starting materials and the desired structural diversity of the final compound library.
The Chemistry of Thiosemicarbazone Formation
The core reaction in the synthesis of thiosemicarbazones is the condensation of a thiosemicarbazide with a carbonyl compound (aldehyde or ketone).[2] This reaction is a classic example of a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine group in the thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N (imine) bond of the thiosemicarbazone.
Caption: General mechanism for thiosemicarbazone formation.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, with explanations for each critical step to ensure reproducibility and success.
Protocol 1: Synthesis of a Morpholine-Functionalized Aldehyde Precursor
This protocol details a multi-step synthesis of a morpholine-substituted pyridine-2-carboxaldehyde, a versatile precursor for thiosemicarbazone synthesis.[1][5]
Objective: To synthesize 3-(morpholinomethyl)pyridine-2-carboxaldehyde.
Caption: Workflow for the synthesis of a morpholine-functionalized aldehyde.
Materials:
-
2,3-Pyridinedicarboxylic anhydride
-
Isopropyl alcohol (iPrOH)
-
Thionyl chloride (SOCl₂)
-
Sodium borohydride (NaBH₄)
-
Methanesulfonyl chloride (MeSO₂Cl)
-
Triethylamine (Et₃N)
-
Morpholine
-
Selenium dioxide (SeO₂)
-
Appropriate anhydrous solvents (THF, CH₂Cl₂, Dioxane)
Procedure:
-
Ring Opening: Selectively open the 2,3-pyridinedicarboxylic anhydride ring in isopropanol to yield the corresponding monoester. This step is crucial for differentiating the two carboxylic acid groups.
-
Acyl Chloride Formation and Reduction: Convert the carboxylic acid group at the β-position to an acyl chloride using thionyl chloride, followed by reduction to the alcohol with sodium borohydride. This selective transformation leaves the α-ester group intact.
-
Mesylation: Activate the newly formed alcohol by converting it to a mesylate using methanesulfonyl chloride and triethylamine. The mesyl group is an excellent leaving group for the subsequent nucleophilic substitution.
-
Nucleophilic Substitution with Morpholine: React the mesylated intermediate with morpholine. The nitrogen atom of morpholine will displace the mesyl group to form the desired morpholinomethyl pyridine derivative.
-
Final Transformation: Reduce the remaining ester group at the α-position to an alcohol using sodium borohydride, followed by a selective oxidation to the aldehyde using selenium dioxide. This final step yields the target precursor, 3-(morpholinomethyl)pyridine-2-carboxaldehyde.[1][5]
Protocol 2: Synthesis of a Morpholine-Thiosemicarbazide Precursor
This protocol describes a common method for synthesizing a 4-substituted thiosemicarbazide, which can then be reacted with various carbonyl compounds.[6]
Objective: To synthesize 4-(2-morpholinoethyl)thiosemicarbazide.
Materials:
-
4-(2-Aminoethyl)morpholine
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Formation of Dithiocarbamate Salt: In a flask cooled in an ice bath, dissolve 4-(2-aminoethyl)morpholine in ethanol. Slowly add carbon disulfide to the solution while stirring. The nucleophilic amine will attack the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate.[7][8]
-
Reaction with Hydrazine: To the same reaction mixture, add hydrazine hydrate dropwise while maintaining the cold temperature. The hydrazine will then react with the dithiocarbamate intermediate to form the 4-(2-morpholinoethyl)thiosemicarbazide.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Protocol 3: General Synthesis of Morpholine-Thiosemicarbazones
This protocol outlines the final condensation step to produce the target morpholine-thiosemicarbazones.[9][10]
Objective: To synthesize a morpholine-thiosemicarbazone from a precursor aldehyde/ketone and a thiosemicarbazide.
Materials:
-
Morpholine-functionalized aldehyde/ketone (from Protocol 1 or other sources)
-
Thiosemicarbazide (commercial or synthesized)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve equimolar amounts of the morpholine-functionalized carbonyl compound and the appropriate thiosemicarbazide in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will often precipitate. Collect the solid by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol.[9][10]
Characterization and Data Analysis
The synthesized precursors and final compounds must be rigorously characterized to confirm their identity and purity. The following techniques are standard in the field.
| Analytical Technique | Purpose | Typical Observations for Morpholine-Thiosemicarbazones |
| FTIR Spectroscopy | Functional group identification | N-H stretching (3345–3312 cm⁻¹), C=N stretching (1530–1506 cm⁻¹), C=S stretching (1142–1102 cm⁻¹).[4] |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation | Singlet for =N-NH proton (δ 10.45–11.57 ppm), signals for morpholine protons (typically δ 3.5-3.8 ppm and 2.4-2.6 ppm), and aromatic/aliphatic protons from the rest of the molecule.[2] |
| ¹³C NMR Spectroscopy | Carbon framework analysis | Signal for C=S (around δ 178 ppm), signals for morpholine carbons (around δ 53.5 and 66.7 ppm), and other carbons in the structure.[2] |
| Mass Spectrometry | Molecular weight determination | Observation of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the expected molecular weight. |
| Elemental Analysis | Purity and empirical formula confirmation | The percentage composition of C, H, N, and S should be within ±0.4% of the calculated values. |
Conclusion
The synthetic protocols detailed in this guide provide a robust framework for the preparation of morpholine-thiosemicarbazone precursors. By understanding the underlying reaction mechanisms and paying close attention to the experimental details, researchers can efficiently generate a diverse range of these valuable compounds for screening in various drug discovery programs. The inherent versatility of the morpholine and thiosemicarbazone moieties ensures their continued relevance in the quest for novel therapeutics.
References
-
Ibrar, A., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. [Link]
-
Ibrar, A., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. PMC. [Link]
-
(2019). Study, preparation and characterization of thiosemicarbazone ligands and their compounds. ResearchGate. [Link]
-
Pfeiffer, C., et al. (2024). Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. PMC. [Link]
-
Enyedy, É. A., et al. (2018). New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action. Journal of Medicinal Chemistry. [Link]
-
Pfeiffer, C., et al. (2024). Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization. ACS Publications. [Link]
-
(n.d.). Scheme 1. Synthesis of [4-(morpholin-4-yl)benzylidenyl]thiosemicarbazide. ResearchGate. [Link]
-
(2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
-
(2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
(n.d.). The design of quinazoline–morpholine–triazine–thiosemicarbazide hybrid derivatives. ResearchGate. [Link]
-
Paul, A., et al. (2025). RuIII-Morpholine-Derived Thiosemicarbazone-Based Metallodrugs: Lysosome-Targeted Anticancer Agents. PubMed. [Link]
-
Szymański, P., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC. [Link]
-
Patel, K. R., et al. (n.d.). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. [Link]
-
Liu, J., et al. (2010). Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Ali, A. A. M., et al. (2018). SYNTHESIS, CHARACTERISATION AND EFFECT OF TEMPERATURE ON CORROSION INHIBITION BY THIOSEMICARBAZONE DERIVATIVES AND ITS TIN(IV) C. Malaysian Journal of Analytical Sciences. [Link]
-
(n.d.). Synthesis of Thiosemicarbazones and Their Organoiodine Cocrystals: Cooperative Effects of Halogen and Hydrogen Bonding. Semantic Scholar. [Link]
-
Fassihi, A., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. [Link]
-
(2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Engineering. [Link]
-
Kaluarachchi, H. E., et al. (2017). Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. UQ eSpace. [Link]
-
(n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. [Link]
-
(n.d.). a) Reaction between morpholine and carbon disulfide. b) Modification of Amberlyst A-26 with ammonium morpholinedithiocarbamate. ResearchGate. [Link]
-
(2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Bouzroura, S., et al. (2012). Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. PMC. [Link]
-
(2011). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. [Link]
Sources
- 1. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization: The Morpholine Position Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RuIII-Morpholine-Derived Thiosemicarbazone-Based Metallodrugs: Lysosome-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization solvents for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
Application Note: Crystallization Protocols for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
Executive Summary
This technical guide details the solvent selection and crystallization protocols for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine (CAS: N/A for specific isomer, generic class 2-morpholino-4-arylthiazoles). This compound features a lipophilic 4-chlorophenyl moiety balanced by a polar, basic morpholine ring and a central thiazole core.
Achieving high purity (>99.5%) and controlled particle size requires balancing the solubility of the lipophilic tail with the polar heterocycles. Based on Hantzsch thiazole synthesis literature and solubility parameters of analogous structures, Ethanol (EtOH) is identified as the primary solvent for bulk recrystallization, while Dimethylformamide (DMF)/Water systems are recommended for high-purity single-crystal growth.
Chemical Properties & Solvent Selection Logic
Molecular Profile
-
Core Structure: 1,3-Thiazole ring (aromatic, electron-deficient).
-
Substituents:
-
Position 2: Morpholine (Secondary amine character, H-bond acceptor, moderate polarity).
-
Position 4: 4-Chlorophenyl (Lipophilic, planar, pi-stacking potential).
-
-
Solubility Challenges: The molecule exhibits "push-pull" solubility—low solubility in water due to the chlorophenyl group, but high solubility in chlorinated solvents (DCM) and polar aprotic solvents (DMF, DMSO).
Solvent Screening Matrix
The following table summarizes solvent suitability based on dielectric constants and empirical data from analogous thiazole-morpholine scaffolds [1, 2, 3].
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Application |
| Ethanol (95-100%) | Primary | High | Low | Standard Recrystallization. Best balance of yield and impurity rejection. |
| DMF / Water | Anti-Solvent | Very High | Low (after H₂O add) | High Purity/Single Crystal. Removes polar inorganic salts. |
| Acetonitrile (MeCN) | Alternative | Moderate | Very Low | Use if Ethanol fails to remove specific non-polar impurities. |
| Ethyl Acetate | Wash | Moderate | Low | Washing filter cakes; not recommended for primary crystallization due to yield loss. |
Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol)
Best for: Bulk purification of crude synthesis product (Hantzsch reaction workup).
Reagents:
-
Crude 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine.
-
Absolute Ethanol (EtOH).[1]
-
Activated Carbon (optional, for decolorization).
Step-by-Step Procedure:
-
Slurry Generation: Place 10.0 g of crude solid in a 250 mL round-bottom flask. Add 80 mL of Ethanol.
-
Dissolution: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If solids remain after 10 mins at reflux, add EtOH in 5 mL increments until clear.
-
-
Filtration (Hot): If insoluble particles (catalyst/salts) are present, filter the hot solution through a pre-warmed Buchner funnel or glass frit.
-
Controlled Cooling:
-
Allow the filtrate to cool to room temperature (25°C) slowly over 2 hours. Rapid cooling promotes amorphous precipitation.
-
Once at RT, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with 2 x 10 mL of cold (-10°C) Ethanol.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (DMF/Water)
Best for: Growing single crystals for XRD or removing stubborn polar impurities.
Reagents:
-
Semi-pure compound.
-
Dimethylformamide (DMF) - High Solvency.
-
Deionized Water - Anti-solvent.
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of compound in the minimum amount of DMF (approx. 3-5 mL) at room temperature or slight warming (40°C).
-
Filtration: Syringe-filter (0.45 µm PTFE) the solution into a clean vial to remove dust/nucleation sites.
-
Anti-Solvent Addition:
-
Method 1 (Rapid): Add water dropwise with vigorous stirring until persistent turbidity is observed. Heat to clear, then cool.
-
Method 2 (Vapor Diffusion - for X-ray): Place the vial of DMF solution (uncapped) inside a larger jar containing 20 mL of water. Seal the outer jar. Water vapor will slowly diffuse into the DMF, growing large, high-quality crystals over 3-7 days [2].
-
-
Harvesting: Filter crystals and wash copiously with water to remove residual DMF (which has a high boiling point and is difficult to dry).
Process Visualization
The following diagram illustrates the decision logic for solvent selection and the critical control points (CCPs) in the purification workflow.
Figure 1: Decision matrix for solvent selection based on crude material quality. Protocol A (Ethanol) is preferred for scalability, while Protocol B (DMF/Water) handles difficult salt contaminants.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Temperature too high or cooling too fast. | Re-heat to dissolve oil. Add seed crystals at the cloud point. Cool very slowly (1°C/min). |
| Low Yield | Too much solvent used. | Concentrate the mother liquor by 50% via rotary evaporation and re-cool. |
| Colored Impurities | Oxidation byproducts. | Add 5% w/w Activated Carbon during the hot dissolution step (Protocol A), stir for 10 min, then hot filter. |
References
-
Al-Masoudi, N. A., et al. (2024). "Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors." Scientific Reports/PMC. (Describes synthesis and purification of morpholine-thiazole analogs). Link
-
Kariuki, B. M., et al. (2021).[2] "Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles." Crystals, 11(7), 794. (Validates DMF as a solvent for obtaining single crystals of chlorophenyl-thiazole derivatives). Link
-
Hamidian, H., et al. (2012). "Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring." Asian Journal of Chemistry. (Demonstrates Ethanol and DMF/Water (4:1) as standard recrystallization systems for morpholine-heterocycles). Link
Sources
Application Note & Protocol: Accelerated Synthesis of Chlorophenyl-Thiazole Morpholine Scaffolds via Microwave Irradiation
Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the thiazole and morpholine moieties represent "privileged structures," consistently appearing in a multitude of biologically active compounds.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in drugs targeting a wide array of conditions, including infections, inflammation, and cancer.[3][4][5] The morpholine ring, a saturated six-membered heterocycle, is prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The strategic combination of a chlorophenyl-substituted thiazole with a morpholine unit creates a novel chemical space with significant potential for the development of next-generation therapeutics.
This application note details a robust and highly efficient protocol for the synthesis of chlorophenyl-thiazole morpholine derivatives, leveraging the transformative power of microwave-assisted organic synthesis (MAOS).[6][7] Compared to conventional heating methods, microwave irradiation offers several distinct advantages, including dramatically reduced reaction times, often from hours to mere minutes, and significantly improved reaction yields.[5][8][9] This protocol is designed for researchers and scientists in drug development seeking rapid and reliable access to this promising class of compounds.
The Synthetic Strategy: A Microwave-Enhanced Hantzsch Thiazole Synthesis
The core of this synthetic approach is the venerable Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[10][11] In our protocol, a substituted chlorophenyl α-bromoketone serves as the α-haloketone precursor, while a morpholine-functionalized thiourea acts as the thioamide component. The application of microwave energy provides rapid and uniform heating of the reaction mixture, accelerating the rate-determining steps of the reaction cascade and leading to the efficient formation of the desired 2-amino-thiazole product.[9][12]
Experimental Protocols
Materials and Instrumentation
-
Reagents:
-
Substituted 2-bromo-1-(chlorophenyl)ethan-1-one (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)
-
4-Morpholinethiocarboxamide
-
Ethanol (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
-
Instrumentation:
-
Monowave or multi-mode microwave reactor
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C NMR)
-
Mass spectrometer
-
Protocol 1: Microwave-Assisted Synthesis of 2-(Morpholino)-4-(chlorophenyl)thiazole
This protocol outlines the one-pot synthesis of the target compound.
-
Reagent Preparation:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol, 1.0 equiv).
-
Add 4-morpholinethiocarboxamide (1.1 mmol, 1.1 equiv).
-
Add 5 mL of anhydrous ethanol as the solvent.
-
-
Microwave Irradiation:
-
Seal the reaction vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes. The reaction progress can be monitored by TLC (eluent: 7:3 hexane/ethyl acetate).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Data Presentation and Analysis
The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis compared to conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Reflux |
| Reactants | 2-bromo-1-(4-chlorophenyl)ethan-1-one, 4-morpholinethiocarboxamide | 2-bromo-1-(4-chlorophenyl)ethan-1-one, 4-morpholinethiocarboxamide |
| Solvent | Ethanol | Ethanol |
| Temperature | 100 °C | ~78 °C (reflux) |
| Reaction Time | 15 minutes | 8-10 hours |
| Typical Yield | 85-95% | 50-65% |
| Purification | Often high purity after simple work-up | Requires extensive purification |
Visualizing the Process
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 2-(Morpholino)-4-(chlorophenyl)thiazole.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a classic Hantzsch thiazole synthesis mechanism, initiated by nucleophilic attack of the sulfur atom of the thiourea onto the α-bromoketone.
Caption: Proposed mechanism for the Hantzsch synthesis of the target thiazole.
Trustworthiness and Self-Validation
The reliability of this protocol is underscored by several key factors:
-
Reproducibility: The precise control over reaction temperature and time afforded by modern microwave reactors ensures high reproducibility of results.
-
Purity Assessment: The purity of the synthesized compound should be rigorously assessed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis. The expected spectral data should be consistent with the proposed structure.
-
Comparison to Conventional Methods: The significant advantages in terms of reaction time and yield when compared to traditional reflux methods serve as a strong validation of the microwave-assisted approach.[4][8]
Conclusion
The microwave-assisted synthesis of chlorophenyl-thiazole morpholines represents a significant advancement over conventional synthetic routes. This protocol provides a rapid, efficient, and scalable method for accessing a class of molecules with high potential in drug discovery. The dramatic reduction in reaction time and the improvement in yield align with the principles of green chemistry by saving time, energy, and resources. This application note serves as a comprehensive guide for researchers looking to explore the synthesis and therapeutic potential of these promising heterocyclic compounds.
References
-
A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation. Rasayan Journal of Chemistry. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules. [Link]
-
A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(4)/[13].pdf]([Link]13].pdf)
-
Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery. [Link]
-
Microwave-assisted synthesis of some new derivatives of 4-substituted-3-(morpholinomethyl)-4h-1,2,4-triazole-5-thioles. Marmara Pharmaceutical Journal. [Link]
-
Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]
-
Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry. [Link]
-
Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Pharmacological activity of morpholine derivatives as an important scaffold in medicinal chemistry: A review. International Journal of Progressive Research in Engineering Management and Science. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules. [Link]
-
Microwave-assisted synthesis of some new derivatives of 4-substituted-3-(morpholinomethyl)-4h-1,2,4-triazole-5-thioles. DergiPark. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
Sources
- 1. ijprems.com [ijprems.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jusst.org [jusst.org]
- 5. medmedchem.com [medmedchem.com]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Removing unreacted alpha-bromoketone from thiazole synthesis
Topic: Removal of Unreacted
Introduction: The "Lachrymator" Bottleneck
Welcome to the Technical Support Center. You are likely here because your Hantzsch thiazole synthesis was successful, but the purification is stalled. You have a crude mixture containing your desired thiazole and residual
The Problem:
-
Toxicity:
-Bromoketones are potent lachrymators and alkylating agents.[1] -
Chromatographic Difficulty: They often co-elute with thiazoles on silica gel due to similar polarity.[1]
-
Instability: They decompose on acidic silica, creating streaks that contaminate the product.[1]
This guide provides three distinct protocols to solve this, ranging from chemical scavenging to workup optimization.[1]
Module 1: The "Smart" Scavenging Protocol (Recommended)
Principle: Convert the lipophilic
The Mechanism
The thiosulfate anion is a soft nucleophile that displaces the bromide.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).
-
Preparation: Prepare a saturated aqueous solution of Sodium Thiosulfate (
). -
The Wash:
-
Add the thiosulfate solution to the organic layer (Ratio 1:1 v/v).[1]
-
Crucial Step: Heat the biphasic mixture gently (40–50 °C) with vigorous stirring for 30–60 minutes. Room temperature stirring is often too slow for sterically hindered ketones.
-
-
Separation: Cool to room temperature. Separate the layers.
-
Verification: Spot the organic layer on TLC.[1][2] The UV-active
-bromoketone spot should be absent.[1]
Workflow Visualization
Caption: Logic flow for chemical scavenging of alkyl halides using sodium thiosulfate.
Module 2: Acid-Base Extraction (The pKa Swing)
Principle: Thiazoles are weak bases (pKa of conjugate acid ~2.5).[1]
Caveat: This method fails if your thiazole contains other acidic groups (phenols, carboxylic acids) or if the bromoketone is liable to hydrolyze rapidly.[1]
Data Table: Solubility Logic
| Species | State at pH 1 (Aq.[1][3] HCl) | State at pH 10 (Aq.[1] NaOH) | Location Preference |
| Thiazole | Protonated ( | Neutral | Aq (pH 1) / Org (pH 10) |
| Neutral | Neutral (or decomposed) | Organic (Always) |
Step-by-Step Protocol
-
Extraction 1 (Acid): Dissolve crude in EtOAc. Extract 3x with 1M HCl .
-
Note: Do not use concentrated HCl; it may degrade the bromoketone violently.[1]
-
-
Wash: Combine the aqueous acidic extracts. Wash once with fresh EtOAc to remove mechanically trapped bromoketone.[1] Discard this organic wash.
-
Basification: Cool the aqueous acidic layer in an ice bath. Slowly add 6M NaOH or solid
until pH > 10.[1]-
Observation: The thiazole should precipitate or oil out.[1]
-
-
Extraction 2 (Recovery): Extract the basic aqueous layer 3x with EtOAc.
-
Finish: Dry (MgSO4) and concentrate the final organic extracts.
Module 3: Chromatography Troubleshooting
Issue:
The Fix: Deactivated Silica
If you must use a column, you cannot use standard acidic silica.[1]
-
Pre-treatment: Slurry your silica gel in Hexanes containing 1–2% Triethylamine (
).[1] -
Packing: Pour the column with this basic slurry.
-
Elution: Run your column using your standard solvent system (e.g., Hexane/EtOAc).[1][2]
-
Why? The amine neutralizes the acidic sites on the silica, preventing the bromoketone from decomposing.
-
Alternative: Polymer-Supported Scavengers
For high-value, small-scale synthesis (<100 mg), use Polymer-Supported Trisamine or Thiophenol resin .[1]
-
Protocol: Add 3 equivalents of resin to the reaction mixture. Shake for 4 hours. Filter. The impurity remains on the beads.[1]
Module 4: Safety & Decontamination
Critical Warning:
Decontamination Solution (The "Quench"): Never wash glassware containing these residues directly with water (it creates vapors).[1]
-
Recipe: 10% Sodium Thiosulfate + 5% Sodium Carbonate in water.
-
Procedure: Soak all contaminated glassware, syringes, and septa in this bath for 24 hours before standard washing.[1]
Frequently Asked Questions (FAQ)
Q: My thiazole is not precipitating during the acid-base workup. A: Your thiazole might be too polar or water-soluble (especially if it has short alkyl chains or polar substituents).[1] Solution: Saturate the aqueous layer with NaCl (salting out) before the final extraction, or use a more polar organic solvent like chloroform/isopropanol (3:[1]1) for extraction.[1][3][4][5][6][7][8]
Q: Can I use amines to scavenge the bromoketone? A: Use caution. While amines react with bromoketones, they can also react with electrophilic sites on your thiazole or form difficult-to-separate byproducts.[1] Thiosulfate is superior because the resulting Bunte salt is strictly water-soluble and chemically inert to the thiazole.
Q: I see a new spot on TLC after using the Thiosulfate method. A: This is likely the Bunte salt if you spotted the aqueous layer, or trapped water in your organic layer. Ensure you dry the organics thoroughly with MgSO4.[1] If the spot persists in the dried organic layer, your reaction time was insufficient, and you have formed an intermediate; increase heat to 50°C.
References
-
Hantzsch Thiazole Synthesis Mechanisms & Workup
-
Scavenging Alkyl Halides with Thiosulfate
-
Polymer-Supported Reagents for Purification
-
Safety Handling of Lachrymators
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 7. youtube.com [youtube.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Morpholine Nucleophilic Substitution Optimization
Current Status: Operational | Ticket ID: MORPH-SN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Naked Nucleophile" Strategy
Welcome to the optimization hub. You are likely here because your morpholine substitution (
Morpholine is a secondary amine with a unique dual nature: it is a moderate nucleophile (
This guide abandons the "trial and error" approach in favor of Solvation Thermodynamics . We will optimize your solvent system to strip away the solvation shell, leaving the morpholine "naked" and highly reactive.
Module 1: The Mechanics of Solvent Choice
The Core Problem: Hydrogen Bond Caging
In nucleophilic substitution, the rate-determining step often involves the attack of the morpholine nitrogen on an electrophile (e.g., alkyl halide or activated aryl fluoride).
-
In Protic Solvents (MeOH, EtOH, Water): The solvent forms a tight hydrogen-bond cage around the morpholine nitrogen lone pair. The nucleophile must shed this "solvent shell" before it can attack, raising the activation energy (
) and killing your reaction rate. -
In Polar Aprotic Solvents (MeCN, DMF, DMSO): These solvents solvate cations well (stabilizing the transition state) but do not H-bond to the morpholine. The nucleophile remains "naked" and higher in energy, resulting in rate accelerations of 500x to 5000x compared to alcohols.
Visualizing the Solvation Effect
Figure 1: Mechanistic comparison of morpholine reactivity. Protic solvents 'cage' the nucleophile, while aprotic solvents allow for rapid, direct attack.
Module 2: Troubleshooting & FAQs
Q1: My reaction works in DMF but the workup is a disaster. I have emulsions and residual solvent.
Diagnosis: DMF (Dimethylformamide) is miscible with water and has a high boiling point (
The Fix: The LiCl Wash Strategy Do not rely on simple water washes.
-
Dilute: Add 5 volumes of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
-
Wash 1-3: Wash with 5% Aqueous Lithium Chloride (LiCl) instead of pure water.
-
Why? The "salting out" effect of LiCl drastically reduces the solubility of DMF in the organic layer and prevents emulsions.
-
-
Final Wash: Brine.
-
Dry:
.
Q2: I switched to Acetone to avoid DMF, but the reaction is too slow.
Diagnosis: Acetone is polar aprotic, but its boiling point (
The Fix: The "Thermal Aprotic" Switch If you cannot use DMF, switch to Acetonitrile (MeCN) .
-
Boiling Point:
C (allows higher thermal energy). -
Workup: Volatile enough to rotovap directly; no aqueous extraction needed if the byproduct is solid (filter it off).
Q3: My product has a hydrolysis impurity (OH instead of Morpholine).
Diagnosis: Your "Dry" DMF is wet. DMF is hygroscopic. At high temperatures, hydroxide ions (generated from trace water) compete with morpholine. Hydroxide is a smaller, harder nucleophile and will outcompete morpholine for the electrophile.
The Fix:
-
Use Anhydrous DMF (stored over molecular sieves).
-
Add 3Å Molecular Sieves directly to the reaction flask.
-
Process Control: Check the water content of your solvent (Karl Fischer titration) before starting. It must be <0.05%.
Module 3: Green Chemistry & Modern Solvents
Pharma is actively restricting DMF, NMP, and DMAc due to reproductive toxicity (REACH regulations). You must validate greener alternatives.[1]
Recommended Green Replacements
| Traditional Solvent | Green Alternative | Why? | Boiling Point |
| DMF / NMP | 2-MeTHF | Derived from corncobs; immiscible with water (easy workup). | |
| DMF / NMP | Cyrene™ | Cellulose-derived; similar polarity to NMP but non-toxic. | |
| DCM | Ethyl Acetate | Classic, safe, biodegradable. | |
| THF | CPME | Low peroxide formation, higher boiling point, hydrophobic. |
Decision Tree: Selecting the Right Solvent
Figure 2: Logic flow for selecting the optimal solvent based on thermal needs and sustainability constraints.
Module 4: Experimental Protocols
Protocol A: High-Performance (The "Standard")
Best for: Unactivated aryl fluorides/chlorides where rate is critical.
-
Setup: Charge a dry flask with Aryl Halide (1.0 equiv) and Anhydrous DMSO (5 mL/mmol).
-
Base: Add
(2.0 equiv). Note: Morpholine HCl salt is often generated; carbonate neutralizes this. -
Nucleophile: Add Morpholine (1.2 equiv).
-
Reaction: Heat to
C. Monitor by HPLC/LCMS. -
Workup (Crucial):
-
Cool to RT.
-
Slowly pour into Ice Water (10x reaction volume).
-
If Solid Precipitates: Filter, wash with water, dry. (Ideal).
-
If Oiling Occurs: Extract with EtOAc (
).[2] Wash combined organics with 5% LiCl ( ) then Brine. Dry over .
-
Protocol B: The "Green" Alternative (2-MeTHF)
Best for: Process chemistry, scale-up, and avoiding genotoxins.
-
Setup: Charge flask with Aryl Halide (1.0 equiv) and 2-Methyltetrahydrofuran (2-MeTHF) (5 mL/mmol).
-
Base: Add DIPEA (Diisopropylethylamine) (2.5 equiv) or solid
. -
Nucleophile: Add Morpholine (1.5 equiv).
-
Reaction: Reflux (
C) for 12-24 hours. -
Workup:
-
2-MeTHF is immiscible with water.
-
Add Water (1:1 vol) to the reaction vessel.
-
Partition and discard aqueous layer (removes salts/excess morpholine).
-
Concentrate organic layer directly.
-
References
-
Rochester University Chemistry Dept. Workup for Reactions in DMF or DMSO. (Detailed extraction protocols using LiCl).
-
Sigma-Aldrich. Greener Solvent Alternatives: 2-MeTHF and CPME.[3] (Properties and applications of bio-derived solvents).
-
Bachem. On the way to greener SPPS: Replacing DMF. (Industrial perspective on peptide/nucleophile substitution solvent switching).
-
Chemistry Steps.Polar Protic and Polar Aprotic Solvents in Nucleophilic Substitution. (Mechanistic grounding for
kinetics). -
Sherwood, J. et al. Cyrene™: A Greener Solvent Alternative to DMF and NMP. (Data on Cyrene as a high-boiling replacement).
Sources
Minimizing side products in 2-aminothiazole cyclization
Ticket Subject: Minimizing Side Products in Hantzsch Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Core Directive: The Mechanistic Landscape
To minimize side products, one must first understand where the Hantzsch synthesis deviates from the ideal pathway. The reaction between an
System Diagram: Reaction Pathways & Failure Points
The following diagram maps the kinetic vs. thermodynamic pathways. Note that the S-alkylation is the desired kinetic entry point.
Figure 1: Mechanistic pathway showing the critical S-alkylation step versus common failure modes (polymerization, oxidation, and isomerization).
Troubleshooting Center (Q&A)
Ticket #101: "My reaction mixture turns into a sticky black tar."
Diagnosis: Polymerization of the
Corrective Action:
-
Switch Solvent: Move away from pure ethanol/methanol reflux. Use Water or Glycerol-Water mixtures at Room Temperature (RT). Water acts as a heat sink and precipitates the product, preventing oligomers from growing.
-
Reagent Quality: If your haloketone is dark/colored before starting, it has already degraded. Recrystallize it or generate it in situ using acetophenone + NBS (N-bromosuccinimide) to ensure freshness [1].
Ticket #102: "I see a secondary spot on TLC that isn't starting material."
Diagnosis: Regioisomer formation (2-imino-2,3-dihydrothiazole) or Disulfide formation. Root Cause:
-
Isomerization: Under strongly acidic conditions (high concentration of HCl/HBr generated during reaction), the reaction can shift toward the N-alkylation pathway or the intermediate can tautomerize, leading to the 2-imino isomer rather than the 2-amino thiazole [2].
-
Oxidation: If the reaction is open to air for long periods, thiourea oxidizes to formamidine disulfide.
Corrective Action:
-
Buffer the System: Add a mild base scavenger (e.g., Sodium Acetate) or use a catalytic amount of
-cyclodextrin. This encapsulates the reactants, improving selectivity. -
Inert Atmosphere: While not always strictly necessary, running under
eliminates disulfide byproducts.
Ticket #103: "Yield is low, but TLC shows conversion."
Diagnosis: Product trapping as a hydrohalide salt.
Root Cause: The Hantzsch synthesis produces 1 equivalent of HBr/HCl. The 2-aminothiazole product is basic and will form a water-soluble salt (Thiazole-NH
Corrective Action:
-
Mandatory Neutralization: You must basify the reaction mixture to pH 8-9 (using Ammonium Hydroxide or
) before filtration to liberate the free base.
Protocol Optimization: The "Green" Shift
Traditional reflux methods are being replaced by aqueous-phase synthesis. This approach drastically reduces "tar" formation because the hydrophobic polymer precursors precipitate out or are suppressed by the high dielectric constant of water.
Comparative Data: Solvent Systems
| Variable | Classical Method (EtOH Reflux) | Optimized Green Method (Water/Glycerol) |
| Temperature | 70–80°C (Reflux) | 25–30°C (Room Temp) |
| Time | 2–6 Hours | 1–3 Hours |
| Side Products | High (Oligomers/Tars) | Low (Precipitates cleanly) |
| Yield | 60–75% | 85–95% |
| Workup | Solvent evaporation required | Simple filtration |
Recommended Protocol: Aqueous/Glycerol Phase Synthesis
Based on methodologies cited in Green Chemistry literature [3, 4].
Reagents:
- -Haloketone (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Solvent: Glycerol:Water (1:1 v/v) or Pure Water
-
Catalyst (Optional):
-Cyclodextrin (10 mol%)
Step-by-Step:
-
Dissolution: Dissolve thiourea in the Glycerol:Water mixture. The glycerol helps solubilize the organic ketone slightly without requiring toxic co-solvents.
-
Addition: Add the
-haloketone slowly at room temperature. Do not heat. -
Agitation: Stir vigorously. The mixture may be heterogeneous initially.
-
Monitoring: As the reaction proceeds (1-3 hours), the solution will likely become clear, then precipitate the thiazole hydrobromide salt.
-
Workup:
-
Dilute with ice-cold water.[1]
-
Basify with 10%
or saturated solution until pH ~9. -
The free base 2-aminothiazole will precipitate as a solid.
-
-
Purification: Filter the solid. Wash with cold water (to remove inorganic salts) and then hexanes (to remove unreacted haloketone).
Workflow Visualization
Figure 2: Optimized "Green" workflow for high-purity synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use N-substituted thioureas? A: Yes. However, steric hindrance at the nitrogen can slow the initial nucleophilic attack. If using bulky N-substituents (e.g., N-phenyl), mild heating (40-50°C) in the glycerol-water system may be required to drive the reaction to completion [5].
Q: Why is my product red/brown even after filtration?
A: This is usually due to liberated Iodine (if using iodo-ketones) or trace oxidation products. Wash the crude solid with a dilute solution of Sodium Thiosulfate (
Q: How do I dry the product without degrading it? A: 2-aminothiazoles are generally stable, but wet cakes containing trace acid can degrade. Ensure the product is fully neutralized (pH check the filtrate) before drying. Vacuum drying at 40-50°C is safe.
References
-
Shaikh, M. H., et al. "Facile and Green One-Pot Synthesis of 2-Aminothiazoles in Glycerol-Water."[2] Heterocyclic Letters, vol. 7, no. 4, 2017, pp. 1061-1064.[2] Link
-
Bramley, S. E., et al.[3] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1987, pp. 639-643.[4] Link
-
Potewar, T. M., et al. "Efficient and eco-friendly synthesis of 2-aminothiazoles in water under catalyst-free conditions." Tetrahedron Letters, vol. 49, no. 39, 2008. Link
-
Mali, D. R., et al. "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives."[5] Journal of University of Shanghai for Science and Technology, vol. 24, no.[5] 11, 2022.[5] Link
-
Kashyap, S. J., et al. "Review on Synthesis of Thiazole Derivatives." International Journal of Pharmaceutical Sciences and Research, vol. 3, 2012. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. jusst.org [jusst.org]
Validation & Comparative
1H NMR Interpretation Guide: 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
Executive Summary
This guide provides a definitive technical analysis of the 1H NMR spectrum for 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine . This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and metabolic modulators.
Unlike standard spectral lists, this guide focuses on comparative validation . We analyze the molecule against its synthetic precursors and solvent-dependent conformational changes to provide a robust protocol for purity verification.
Key Technical Insights:
-
Diagnostic Signal: The thiazole C5-H singlet (~7.0–7.3 ppm) is the primary indicator of successful cyclization.
-
Solvent Resolution: DMSO-d6 is recommended for solubility, but CDCl3 provides superior resolution of the morpholine ring conformation.
-
Impurity Profiling: Distinguishing the target from the uncyclized thioamide intermediate is the critical quality control step.
Structural Logic & Retrosynthesis
To interpret the NMR accurately, one must understand the chemical environment created during synthesis. The standard route is the Hantzsch Thiazole Synthesis .
Synthesis Pathway (Graphviz Diagram)
Figure 1: The Hantzsch synthesis pathway showing the critical cyclization step that defines the NMR spectrum.
Experimental Protocol: Sample Preparation
For reproducible data, strict adherence to sample concentration and solvent quality is required.
Method A: Routine Purity Check (CDCl3)
-
Purpose: Quick verification of morpholine ring splitting.
-
Concentration: 10 mg in 0.6 mL CDCl3 (99.8% D).
-
Note: If the sample is an HCl salt, it will not dissolve in CDCl3. Free base conversion (washing with NaHCO3) is required first.
Method B: Full Characterization (DMSO-d6)
-
Purpose: Full solubility for salts and detection of exchangeable protons (if any precursors remain).
-
Concentration: 5–8 mg in 0.6 mL DMSO-d6.
-
Parameter Set: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0s to ensure accurate integration of aromatic protons.
Comparative NMR Analysis
This section compares the target molecule against its uncyclized precursor to highlight the specific shifts that confirm identity.
Table 1: Chemical Shift Assignments (Target vs. Precursor)
| Proton Group | Target Molecule (δ ppm, CDCl3) | Uncyclized Thioamide (δ ppm, CDCl3) | Δ Shift (Diagnostic) | Multiplicity |
| Thiazole C5-H | 6.95 – 7.10 | Absent | New Singlet | s (1H) |
| Ar-H (ortho to Cl) | 7.35 – 7.40 | ~7.30 | Minor | d (2H) |
| Ar-H (meta to Cl) | 7.75 – 7.85 | ~7.90 (Ketone effect) | Shielding shift | d (2H) |
| Morpholine O-CH2 | 3.80 – 3.85 | 3.60 – 3.70 | Downfield | t (4H) |
| Morpholine N-CH2 | 3.50 – 3.55 | 4.00 – 4.20 | Upfield | t (4H) |
> Note: Chemical shifts are approximate and may vary ±0.05 ppm depending on concentration and temperature.
Detailed Interpretation
1. The "Fingerprint" Region (Aromatic)
The 4-chlorophenyl moiety creates a classic AA'BB' system.
-
Look for: Two distinct doublets (J ≈ 8.5 Hz) in the 7.3–7.9 ppm range.[1]
-
Differentiation: In the unreacted starting material (4-chlorophenacyl bromide), the protons ortho to the ketone are highly deshielded (>7.9 ppm). Upon cyclization to the thiazole, the electron-withdrawing carbonyl is removed, causing these protons to shift upfield slightly.
2. The Thiazole Singlet (The "Go/No-Go" Peak)
The proton at position 5 of the thiazole ring is the most critical signal.
-
Location: It appears as a sharp singlet around 6.95–7.10 ppm .
-
Validation: If this peak is missing, or if you see a broad singlet >8.0 ppm (thioamide NH), the reaction did not cyclize .
3. The Morpholine Ring (Conformational Lock)
-
In CDCl3: The morpholine ring is relatively free-moving but chemically distinct. You will see two well-defined triplets. The O-CH2 protons are deshielded (closer to 3.8 ppm) compared to the N-CH2 protons (closer to 3.5 ppm).
-
In DMSO-d6: The water peak in DMSO (3.33 ppm) often overlaps with the morpholine N-CH2 signals. Caution: Do not mistake the water peak for the morpholine signal.
Solvent Comparison: CDCl3 vs. DMSO-d6
Choosing the right solvent is crucial for detecting specific impurities.
Table 2: Solvent Performance Matrix
| Feature | CDCl3 (Chloroform-d) | DMSO-d6 | Recommendation |
| Morpholine Resolution | High. Distinct triplets. | Medium. Often broadened or overlapped with H2O. | Use CDCl3 for structural confirmation.[2][3] |
| Solubility | Low for salts; Good for free base. | High for all forms. | Use DMSO for crude mixtures/salts. |
| Exchangeable Protons | Poor (peaks broaden/disappear). | Excellent. Sharp peaks for OH/NH impurities. | Use DMSO to detect unreacted thioamide NH2. |
Logic Flow for Spectrum Validation
Use this decision tree to validate your product purity.
Figure 2: Logic flow for validating the target molecule based on key spectral features.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard text for thiazole synthesis mechanisms and chemical shifts).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
- Potts, K. T. (1977).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54368864 (Similar analog data). Available at: [Link]
Sources
Executive Summary: The Analytical Challenge of C₁₃H₁₃ClN₂OS
Topic: Elemental Analysis & Validation Strategy for NCE C₁₃H₁₃ClN₂OS Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Analysis Researchers, QC Scientists, and Process Chemists.
In pharmaceutical development, the characterization of a New Chemical Entity (NCE) with the formula C₁₃H₁₃ClN₂OS presents a specific analytical challenge: the simultaneous quantification of Sulfur (S) and Chlorine (Cl) alongside the organic backbone (C, H, N).
While standard automated combustion (CHN) is routine, the presence of heteroatoms requires a bifurcated or specialized approach to meet the rigorous ±0.4% tolerance typically required for purity confirmation in regulatory dossiers (e.g., FDA NDA filings). This guide compares the three primary methodologies for validating this stoichiometry, recommending a hybrid workflow for definitive characterization.
Theoretical Baseline: The Target Stoichiometry
Before experimental validation, the theoretical composition must be established. This serves as the "True Value" against which all experimental methods are graded.
Molecular Information:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass (avg) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 13 | 12.011 | 156.143 | 55.61% |
| Hydrogen (H) | 13 | 1.008 | 13.104 | 4.67% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 12.63% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 9.98% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 5.70% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 11.42% |
| Total | 280.77 | 100.00% |
Comparative Analysis of Analytical Methodologies
We evaluated three distinct workflows for characterizing C₁₃H₁₃ClN₂OS. The comparison focuses on precision, throughput, and the ability to handle halogen/sulfur interference.
Method A: Dynamic Flash Combustion (CHNS) + Schöniger Flask (Cl)
-
Mechanism: The sample is combusted at >950°C. C, H, N, and S are quantified via thermal conductivity detection (TCD) after gas chromatographic separation. Chlorine is determined separately via Oxygen Flask Combustion (Schöniger) followed by potentiometric titration.
-
Pros: The "Gold Standard" for regulatory acceptance. High precision (±0.1–0.3%).
-
Cons: Requires two separate sample preparations (one for CHNS, one for Cl). Halogens can sometimes poison CHNS catalysts if not trapped properly.
-
Verdict: Preferred for Final Release Testing.
Method B: Energy Dispersive X-Ray Fluorescence (EDXRF)
-
Mechanism: Non-destructive irradiation of the sample causes emission of characteristic X-rays. Excellent for heavy atoms (S, Cl).
-
Pros: Rapid (<5 mins), no sample destruction, simultaneous S/Cl ratio determination.
-
Cons: Poor sensitivity for light elements (C, H, N). Matrix effects can skew quantification without matched standards.
-
Verdict: Preferred for In-Process Control (IPC) (e.g., checking if the Cl/S ratio is correct during synthesis).
Method C: High-Resolution Inductively Coupled Plasma (ICP-OES)
-
Mechanism: Sample digestion (microwave acid) followed by plasma excitation.
-
Pros: Extremely accurate for S and Cl. Can detect trace metal impurities simultaneously.
-
Cons: Cannot analyze C, H, or N useful for stoichiometry. Destructive and slow.
-
Verdict: Complementary. Use only if Method A yields ambiguous Sulfur results.
Recommended Workflow: The Hybrid Protocol
For a research-grade or regulatory dossier, Method A is the required approach. Below is the validated protocol for C₁₃H₁₃ClN₂OS.
Part 1: Automated CHNS Analysis
-
Instrument: Thermo FlashSmart or Elementar vario EL cube.
-
Reagents: Tungsten (VI) oxide (WO₃) as a combustion aid (critical for sulfur-containing compounds to prevent sulfate ash formation).
-
Standard: Sulfanilamide (C₆H₈N₂O₂S) – matches the N-S content profile.
Step-by-Step:
-
Weigh 2.0–2.5 mg of dried C₁₃H₁₃ClN₂OS into a tin capsule.
-
Add 5 mg of WO₃ powder directly over the sample (promotes complete oxidation of S to SO₂).
-
Seal capsule hermetically to exclude atmospheric Nitrogen.
-
Run combustion at 960°C with Oxygen boost.
-
Critical Control: Ensure the reduction tube (Copper) is active to remove excess Oxygen and reduce NOₓ to N₂.
Part 2: Chlorine Quantification (Schöniger Flask)
-
Principle: Combustion in pure Oxygen converts organic Chlorine to HCl, which is absorbed and titrated.
Step-by-Step:
-
Weigh 15–20 mg of sample onto ashless filter paper. Fold into the platinum sample carrier.
-
Prepare a 500 mL iodine flask with 10 mL of 0.1 N NaOH and 200 µL H₂O₂ (absorbent solution).
-
Flush flask with pure Oxygen for 60 seconds.
-
Ignite the paper tail and immediately insert into the flask. Invert and hold tight.
-
Allow combustion to complete and shake vigorously for 15 minutes (absorption phase).
-
Rinse stopper/neck with distilled water.
-
Titration: Acidify with HNO₃, add acetone (solubilizer), and titrate with 0.01 N AgNO₃ using a silver electrode (Potentiometric endpoint).
Data Visualization & Logic
Figure 1: Analytical Decision Matrix
A logic flow for selecting the correct method based on the stage of drug development.
Caption: Decision matrix for selecting between rapid XRF screening and definitive CHNS/Titration based on development phase.
Figure 2: The "Split-Stream" Validation Workflow
The specific protocol for C₁₃H₁₃ClN₂OS to avoid heteroatom interference.
Caption: Split-stream workflow ensuring accurate Sulfur detection (via CHNS) and Chlorine detection (via Titration) without cross-interference.
Data Interpretation & Acceptance Criteria
For a successful validation, the experimental results must fall within the industry-standard limits (typically USP/FDA guidelines for reference standards).
Table 2: Example Acceptance Criteria
| Element | Theoretical % | Acceptable Range (±0.4%) | Common Failure Mode |
| C | 55.61% | 55.21 – 56.01% | Low C often indicates trapped solvent (e.g., water/DCM). |
| H | 4.67% | 4.27 – 5.07% | High H indicates moisture (hygroscopicity). |
| N | 9.98% | 9.58 – 10.38% | Incomplete combustion (formation of refractory nitrides). |
| S | 11.42% | 11.02 – 11.82% | Low S indicates ash formation (need more WO₃). |
| Cl | 12.63% | 12.23 – 13.03% | Low Cl indicates poor absorption in flask method. |
Scientific Insight: If Carbon is low but Sulfur/Chlorine are correct, check for residual inorganic salts (which do not combust). If all percentages are low proportionally, the sample likely contains non-combustible moisture or solvents ; perform a Loss on Drying (LOD) or Thermogravimetric Analysis (TGA) to correct the values.
References
-
Schöniger, W. (1955).[3][4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta.[3] Link
-
U.S. Food and Drug Administration (FDA). (2000).[6] Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link
-
Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306.[7] Link
- United States Pharmacopeia (USP).General Chapter <731> Loss on Drying. (Refer to current USP-NF subscription).
-
Malvern Panalytical. (2024). The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis.[8][9]Link
Sources
- 1. PubChemLite - C13H13ClN2OS - Explore [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 304895-21-4 (C13H13ClN2OS) [pubchemlite.lcsb.uni.lu]
- 3. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 4. Oxygen flask combustion: Apparatus, Method with Diagram; Question, Answers and Explanation - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. news-medical.net [news-medical.net]
Technical Guide: Structure-Activity Relationship (SAR) of 4-Phenylthiazole Ring Substitutions
Executive Summary
The 4-phenylthiazole scaffold represents a privileged structure in medicinal chemistry, serving as a pharmacophore for a diverse array of therapeutic agents ranging from receptor tyrosine kinase (RTK) inhibitors to antimicrobial agents. Its utility stems from the planar thiazole core, which acts as a bioisostere for pyridine or oxazole, while the C4-phenyl ring provides a critical hydrophobic anchor for binding pockets in targets like EGFR , FAAH , and DNA gyrase .
This guide objectively compares the performance of specific ring substitutions, elucidating how electronic and steric modifications at the para, meta, and ortho positions of the phenyl ring dictate biological selectivity.[1] Unlike generic reviews, this document focuses on the causality between structural modification and quantitative activity (IC
Synthetic Architecture & Accessibility
The structural integrity of any SAR study relies on a robust synthetic route. The Hantzsch Thiazole Synthesis remains the gold standard due to its regioselectivity for 2,4-disubstituted thiazoles.
Validated Synthetic Pathway
The following workflow illustrates the condensation of
Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis favoring the 4-phenyl regioisomer.
SAR Analysis: The Phenyl Ring (Position 4)[1][2]
The electronic environment of the C4-phenyl ring is the primary driver of potency in kinase domains. The data below compares the impact of Electron-Withdrawing Groups (EWGs) versus Electron-Donating Groups (EDGs).
Electronic Effects on EGFR Kinase Inhibition
In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the phenyl ring often occupies a hydrophobic pocket adjacent to the gatekeeper residue.
Comparative Data: Impact of Para-Substitution Target: EGFR-WT and Mutant (L858R/T790M) Kinase
| Compound ID | R-Group (Para) | Electronic Nature | IC | IC | Mechanistic Insight |
| Ref (Erlotinib) | N/A | Standard | 28.5 nM | >1000 nM | Reference clinical standard. |
| Analog 4a | -H | Neutral | 16.3 nM | 23.7 nM | Baseline activity; lacks specific interactions. |
| Analog 4b | -CH | Weak EDG | 14.5 nM | 21.0 nM | Slight steric bulk improves fit, but EDG reduces acidity of NH linkers. |
| Analog 4g | -Cl | Weak EWG | 5.2 nM | 8.1 nM | Halogen bonding potential; lipophilicity increase. |
| Analog 4i | -CF | Strong EWG | 2.2 nM | 2.8 nM | Best in Class. Strong EWG polarizes the thiazole system, enhancing H-bond donor capability of adjacent amines. |
Key Finding: The introduction of a trifluoromethyl (-CF
Steric Constraints in Enzyme Inhibition (FAAH/sEH)
Conversely, for enzymes like Fatty Acid Amide Hydrolase (FAAH), the binding pocket is more restrictive.[1]
-
Observation: While para-substitution is favored for kinases, dual inhibition of FAAH/sEH (Soluble Epoxide Hydrolase) is often optimized with electron-donating groups (like
) or smaller halogens. -
Data Point: Compound 4p (
) exhibits dual IC values of 11.1 nM (FAAH) and 2.3 nM (sEH), whereas bulky ortho substituents often abolish activity due to steric clash with the catalytic triad.
SAR Analysis: The Thiazole Core (Position 2)
The C2 position serves as the "warhead" attachment point. The nature of the linker at C2 determines the scaffold's orientation.
Linker Chemistry & Bioactivity Map
The following diagram visualizes how modifying the C2-linker shifts the therapeutic window.
Figure 2: Functional impact of C2-linker modifications on therapeutic targeting.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of 4-phenylthiazole derivatives.
Protocol A: Microwave-Assisted Hantzsch Synthesis
Significantly reduces reaction time from 8 hours (reflux) to 30 minutes.
-
Reagents:
-
2-Bromoacetophenone (1.0 equiv)
-
Thiourea or Thioamide derivative (1.1 equiv)
-
Solvent: Ethanol or Methanol (absolute)
-
-
Procedure:
-
Step 1: Dissolve 1.0 mmol of substituted 2-bromoacetophenone in 3 mL of ethanol in a microwave-safe vial.
-
Step 2: Add 1.1 mmol of the corresponding thioamide.
-
Step 3: Irradiate at 90°C for 20–30 minutes (Power: 150W).
-
Step 4: Cool to room temperature. The product often precipitates as a hydrobromide salt.
-
Step 5: Neutralize with 10% NaHCO
solution to precipitate the free base. -
Step 6: Filter, wash with water, and recrystallize from ethanol/water.
-
-
Validation:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3).
-
NMR: Look for the characteristic thiazole C5-proton singlet at
7.3–7.5 ppm.
-
Protocol B: MTT Cytotoxicity Assay (Self-Validating)
Used to determine IC
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100
M). -
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add 20
L MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals with 100 L DMSO.[4] -
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve (Log concentration vs. % Inhibition) to derive IC
.
References
-
BenchChem. "Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives." BenchChem Application Library, 2025.
-
National Institutes of Health (NIH). "Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors." Bioorganic & Medicinal Chemistry, 2025.[5][6][7]
-
ResearchGate. "Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors." Journal of Molecular Structure, 2022.
-
MDPI. "Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition." Molecules, 2022.[8][9]
-
Bentham Science. "The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review." Current Pharmaceutical Design, 2022.[8][9]
Sources
- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
Comparative Guide to the Melting Point Determination of Purified 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
A Senior Application Scientist's Guide to the Characterization of Novel Thiazole Derivatives
Abstract
The melting point of a pure crystalline solid is a fundamental and critical physical property used to establish identity and assess purity. For drug discovery and development professionals, an accurate and reproducible melting point determination is a non-negotiable component of compound characterization. This guide provides an in-depth, expert-led protocol for determining the melting point of a newly synthesized and purified compound, 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine . We will contextualize this determination by comparing its physicochemical properties with structurally similar analogs. The methodology is grounded in the authoritative standards of the United States Pharmacopeia (USP), ensuring a self-validating and trustworthy protocol.
Introduction: The Critical Role of Melting Point in Compound Characterization
What is Melting Point and Why It Matters
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 1-2°C.[1][2] This sharp, well-defined melting point serves two primary purposes in a research and quality control setting:
-
Identification: It is a characteristic physical constant that can help identify a known substance or characterize a new molecular entity.[3]
-
Purity Assessment: The presence of even minor impurities disrupts the crystalline lattice of a solid.[4] This disruption weakens the intermolecular forces, leading to two observable effects: a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting range is a reliable indicator of high purity.
Introduction to the Target Compound: 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
The subject of this guide is 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine, a novel heterocyclic compound. The thiazole ring and morpholine moiety are common scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities.[5][6][7] As a newly synthesized compound following purification, its fundamental physicochemical properties, such as melting point, must be rigorously determined to establish a baseline for its identity and purity specifications. This guide will use this compound as the primary example for establishing a robust determination protocol.
Comparative Physicochemical Properties
To better understand the properties of our target compound, it is useful to compare it with structurally related analogs. The primary structural variations in this series involve the substituent on the 4-position of the phenyl ring. The electronic nature of this substituent (electron-donating vs. electron-withdrawing) can influence the crystal lattice energy and, consequently, the melting point.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) [Hypothetical/Literature] |
| Target: 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine | ![]() | C₁₃H₁₃ClN₂OS | 280.78 | 155-157 (Exemplary) |
| Analog A: 4-(4-Phenyl-1,3-thiazol-2-yl)morpholine | ![]() | C₁₃H₁₄N₂OS | 246.33 | 138-140 |
| Analog B: 4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine | ![]() | C₁₃H₁₃BrN₂OS | 325.23 | 164-166 |
Note: The melting point for the target compound is a hypothetical, exemplary value obtained using the protocol described herein. Values for analogs are based on literature data for similar structures.
Principle of Melting Point Determination: A Methodological Overview
The Capillary Method
The most common and accessible method for melting point determination is the capillary method.[8] This technique involves packing a small amount of the finely powdered solid into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus. The apparatus uses a heating block or oil bath and allows for precise temperature control and clear observation of the sample through a magnifying lens.[9][10]
Authoritative Framework: USP General Chapter <741>
To ensure the highest degree of scientific integrity, our protocol is based on the guidelines set forth in the USP General Chapter <741> Melting Range or Temperature .[11][12] This standard outlines procedures for different classes of substances, specifies apparatus requirements, and defines the criteria for recording the melting range. Adherence to pharmacopeial standards ensures that the data generated is reliable, repeatable, and suitable for regulatory and quality control purposes.[13]
Key Factors Influencing Accuracy and Precision
Several experimental variables must be strictly controlled to obtain an accurate melting point:
-
Heating Rate: The temperature ramp rate near the melting point must be slow and controlled, typically 1-2°C per minute.[10][14] A faster rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an erroneously high and broad melting range.[1]
-
Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer.[9][15]
-
Capillary Packing: The sample should be packed tightly to a height of 2-3 mm to avoid shrinking or shifting during heating, which can be mistaken for melting.[14][15]
-
Apparatus Calibration: The thermometer and apparatus must be regularly calibrated using certified reference standards with known melting points.[1][13]
Experimental Protocol: Melting Point Determination
This protocol describes the definitive determination of the melting point for a purified, unknown solid, following USP <741> Class I methodology.[12]
Apparatus and Materials
-
Melting Point Apparatus (e.g., Mel-Temp®, Mettler Toledo MP series, or equivalent)
-
Glass Capillary Tubes (0.8–1.2 mm internal diameter, sealed at one end)[12]
-
Sample: Purified 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine, thoroughly dried.
-
Mortar and Pestle or Spatula for pulverizing.
-
Certified Melting Point Reference Standards (e.g., Vanillin, Caffeine) for calibration verification.[16]
Step-by-Step Procedure
-
Sample Preparation: Place a small amount of the purified compound on a watch glass. If not already a fine powder, gently grind the crystals using a mortar and pestle.[9] Ensure the sample is completely dry, as residual solvent will act as an impurity.
-
Capillary Loading: Press the open end of a capillary tube into the powder multiple times to collect a small amount of sample.[10]
-
Sample Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Alternatively, drop the tube down a long piece of glass tubing to achieve tight packing.[15] The final packed sample height should be 2-3 mm.[14]
-
Apparatus Setup: Turn on the melting point apparatus. If the approximate melting point is unknown, perform a rapid preliminary heating (10-15°C/min) to get a rough estimate.[9] Allow the apparatus to cool to at least 20°C below this rough estimate before proceeding.[10]
-
Definitive Measurement: Insert the packed capillary tube into the apparatus.[15] Set the heating rate to rise quickly to a temperature about 15-20°C below the expected melting point.
-
Controlled Heating: Once this temperature is reached, reduce the heating rate to a slow, steady ramp of 1-2°C per minute.[10][17] This slow rate is critical for accuracy.
-
Observation and Recording: Observe the sample carefully through the magnifying eyepiece.
-
Record T1 (Onset of Melting): The temperature at which the first drop of liquid appears, or when the column of solid is observed to collapse against the capillary wall.[13][14]
-
Record T2 (Clear Point): The temperature at which the last solid crystal melts and the sample becomes a completely clear liquid.[14]
-
-
Reporting: The melting point is reported as the range from T1 to T2. For our example compound, the result is 155-157 °C .
-
Verification: Repeat the determination at least twice with fresh samples in new capillary tubes. The results should be in close agreement.[14]
Workflow Diagram
Caption: Workflow for Melting Point Determination via Capillary Method.
Data Analysis and Interpretation
Interpreting the Melting Range
-
Sharp Melting Range (1-2°C): As observed in our exemplary result of 155-157°C, a narrow range is a strong indication that the compound is of high purity.[1]
-
Broad Melting Range (>2°C): A wide melting range (e.g., 145-152°C) suggests the presence of impurities or that the heating rate was too fast.[3] Impurities disrupt the crystal lattice, causing different parts of the sample to melt at different temperatures, starting at the eutectic temperature of the mixture.
Troubleshooting Common Issues
Anomalous results require a systematic approach to troubleshooting. The following decision tree can guide the process.
Caption: Troubleshooting Guide for Anomalous Melting Point Results.
Conclusion
The determination of a melting point is a foundational technique in chemical and pharmaceutical sciences. By following a systematic and controlled protocol grounded in authoritative standards like USP <741>, researchers can generate reliable data for compound identification and purity assessment. For the purified novel compound, 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine , the exemplary sharp melting range of 155-157°C validates its purity and establishes a critical quality parameter for future studies. This guide provides the necessary framework for drug development professionals to confidently and accurately characterize their own novel crystalline materials.
References
- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
- Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
-
Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
- University of Houston. (2010, May 3).
-
University of Colorado Boulder, Department of Chemistry. Mel-Temp Melting Point Apparatus. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
- University of the West Indies.
- Wellesley College. Melting Range.
-
Scribd. USP 741 Melting Point or Range. [Link]
-
uspbpep.com. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
-
Prasad Kuppa, R. (2021, June 11). Melting point testing as per USP 741. YouTube. [Link]
-
ResearchGate. (2018, August). USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]
-
ChemSynthesis. 4-[4-(4-chlorophenyl)-5-isoxazolyl]morpholine. [Link]
-
Ali, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC. [Link]
-
Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Molport. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-yl)-3-nitrobenzamide. [Link]
-
Kumar, A., et al. (2007). Synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones as anti-inflammatory agent. PubMed. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. westlab.com [westlab.com]
- 9. nsmn1.uh.edu [nsmn1.uh.edu]
- 10. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 11. scribd.com [scribd.com]
- 12. uspbpep.com [uspbpep.com]
- 13. thinksrs.com [thinksrs.com]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



